Rivanicline hemioxalate
Description
Properties
Molecular Formula |
C22H30N4O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
bis((E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine);oxalic acid |
InChI |
InChI=1S/2C10H14N2.C2H2O4/c2*1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2*2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b2*5-2+; |
InChI Key |
VWROAWUIKILZJB-ITOWEXLMSA-N |
Synonyms |
(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate |
Origin of Product |
United States |
Foundational & Exploratory
Rivanicline Hemioxalate: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline (B1679396) hemioxalate, a synthetic organic compound, is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of Rivanicline, detailing its molecular interactions, downstream signaling cascades, and pharmacological effects. The information presented herein is intended to support further research and development efforts in the fields of neuroscience and inflammatory diseases.
Primary Mechanism of Action: α4β2 nAChR Partial Agonism
Rivanicline's principal mechanism of action is its function as a partial agonist at the α4β2 neuronal nicotinic acetylcholine receptors.[1][3][4] This interaction is characterized by a high binding affinity for this specific receptor subtype. As a partial agonist, Rivanicline binds to and activates the receptor, but with lower intrinsic efficacy than a full agonist like acetylcholine. This results in a modulatory effect, where it can act as a functional agonist in the absence of the endogenous ligand and as a functional antagonist in its presence.
Binding Affinity and Potency
Quantitative analysis of Rivanicline's interaction with nAChRs reveals a high selectivity for the α4β2 subtype. The following table summarizes the key binding and functional parameters.
| Parameter | Value | Species | Assay System | Reference |
| Ki | 26 nM | Rat | Brain cortex nAChRs | [6][7] |
| Ki | 26 nM | Rat | α4β2 subtype | [6][7] |
| pKi | 7.6 | Rat | α4β2 subtype | [2] |
| EC50 | 732 nM | Rat | Brain cortex nAChRs | [6][7] |
| EC50 | 16 µM | Rat | α4β2 subtype | [6][7] |
Downstream Signaling Pathways
The activation of α4β2 nAChRs by Rivanicline initiates a cascade of intracellular signaling events. While the complete signaling network is still under investigation, evidence points to the involvement of the PI3K and MAPK pathways.[1]
PI3K/MAPK Pathway Activation
Activation of α4β2 nAChRs by agonists is known to lead to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K) and the subsequent activation of the Mitogen-activated protein kinase (MAPK) cascade. This pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rivanicline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Rivanicline - Wikipedia [en.wikipedia.org]
- 4. rivanicline | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. alchetron.com [alchetron.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Rivanicline Hemioxalate: A Technical Guide to its α4β2 Nicotinic Receptor Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline hemioxalate, also known as (E)-metanicotine or RJR-2403, is a potent and selective partial agonist of the α4β2 subtype of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides an in-depth overview of the pharmacological properties of Rivanicline, with a focus on its interaction with the α4β2 nAChR. The document details its binding affinity, functional efficacy, and selectivity profile, supported by comprehensive tables of quantitative data. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide visualizes the complex signaling pathways modulated by α4β2 nAChR activation and outlines the experimental workflows using Graphviz diagrams, offering a clear and concise reference for researchers in the field of neuropharmacology and drug development.
Introduction
Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels widely expressed in the central nervous system (CNS) and are implicated in a variety of physiological processes, including cognitive function, learning, memory, and attention.[1][2] The α4β2 subtype is the most abundant high-affinity nicotine (B1678760) binding site in the brain and a key target for therapeutic interventions in neurological and psychiatric disorders, as well as for smoking cessation aids.[3][4]
Rivanicline (RJR-2403) has emerged as a significant research tool and potential therapeutic agent due to its selective agonist activity at α4β2 nAChRs.[5][6] This guide aims to consolidate the current knowledge on the α4β2 nicotinic receptor agonist properties of this compound, providing a detailed technical resource for the scientific community.
Quantitative Pharmacological Data
The interaction of Rivanicline with nAChRs has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and functional efficacy (EC50) at the α4β2 subtype and other nAChR subtypes.
Table 1: Binding Affinity of Rivanicline for nAChR Subtypes
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| α4β2 | [³H]-Cytisine | Rat Brain Cortex | 26 | [5] |
| α4β2 | [³H]-Epibatidine | Rat Brain Cortex | 26 ± 3 | [5] |
Table 2: Functional Efficacy of Rivanicline at nAChR Subtypes
| Receptor Subtype | Assay | Tissue/Cell Line | EC50 (µM) | % Efficacy (vs. Nicotine) | Reference |
| α4β2 | ⁸⁶Rb⁺ Efflux | Rat Thalamic Synaptosomes | 0.732 ± 0.155 | 91 ± 8 | [5] |
| α4β2 | Dopamine Release | Rat Striatal Synaptosomes | 0.938 ± 0.172 | 82 ± 5 | [5] |
| α4β2 | Electrophysiology | Oocytes | 16 | Partial Agonist | [7] |
| α4β4 | Electrophysiology | Oocytes | 50 | Partial Agonist | [7] |
| α3β2 | Electrophysiology | Oocytes | 150 | Partial Agonist | [7] |
| α7 | Electrophysiology | Oocytes | 240 | Partial Agonist | [7] |
| α3β2α5 | Electrophysiology | Oocytes | 360 | Partial Agonist | [7] |
| Ganglionic (PC12) | Functional Assay | PC12 cells | > 1000 | - | [7] |
| Muscle-type | Functional Assay | TE671/RD cells | > 1000 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of scientific findings. This section outlines the protocols for key experiments used to characterize the α4β2 agonist properties of Rivanicline.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes the determination of the binding affinity (Ki) of Rivanicline for the α4β2 nAChR using competitive inhibition of a radiolabeled ligand.
-
Materials:
-
Rat brain cortex tissue
-
[³H]-Cytisine or [³H]-Epibatidine (Radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the nAChRs. Wash the membrane pellet by resuspension and recentrifugation.
-
Binding Reaction: In reaction tubes, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]-Cytisine), and varying concentrations of unlabeled Rivanicline.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of Rivanicline that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: ⁸⁶Rb⁺ Efflux from Synaptosomes
This assay measures the functional activity of Rivanicline by quantifying its ability to induce ion flux through the α4β2 nAChR channel.
-
Materials:
-
Rat thalamic synaptosomes
-
⁸⁶Rb⁺ (a tracer for K⁺)
-
HEPES-buffered saline (HBS)
-
This compound
-
Stimulation buffer (containing high K⁺ to depolarize the synaptosomes)
-
Scintillation counter
-
-
Procedure:
-
Synaptosome Preparation: Prepare synaptosomes from rat thalamus using standard subcellular fractionation techniques.
-
Loading with ⁸⁶Rb⁺: Incubate the synaptosomes in HBS containing ⁸⁶Rb⁺ to allow for its uptake.
-
Washing: Wash the loaded synaptosomes to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: Expose the synaptosomes to varying concentrations of Rivanicline for a short period.
-
Efflux Measurement: Terminate the stimulation and collect the supernatant containing the released ⁸⁶Rb⁺. Lyse the synaptosomes to determine the amount of ⁸⁶Rb⁺ remaining.
-
Quantification: Measure the radioactivity in the supernatant and the synaptosome lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ released for each concentration of Rivanicline. Plot the concentration-response curve and determine the EC50 value (the concentration of Rivanicline that produces 50% of the maximal response).
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the in vivo measurement of Rivanicline-induced neurotransmitter release in the brain of a freely moving rat.[8]
-
Materials:
-
Male Wistar rats
-
Microdialysis probes
-
Stereotaxic apparatus
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Anesthetic
-
-
Procedure:
-
Probe Implantation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the desired brain region (e.g., cortex or striatum).[8]
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with aCSF at a constant flow rate.
-
Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular levels of the neurotransmitters of interest (e.g., dopamine, acetylcholine).
-
Drug Administration: Administer Rivanicline systemically (e.g., via subcutaneous injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and plot the time course of the effect.
-
Signaling Pathways and Experimental Workflows
The activation of α4β2 nAChRs by agonists like Rivanicline initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the experimental workflows used to study them.
α4β2 Nicotinic Receptor Signaling Pathway
Activation of the α4β2 nAChR leads to both ionotropic and metabotropic signaling. The canonical ionotropic pathway involves the influx of cations (Na⁺ and Ca²⁺), leading to membrane depolarization and subsequent activation of voltage-gated calcium channels. The influx of Ca²⁺ is a critical second messenger that can activate various downstream signaling cascades.
Recent evidence also points to metabotropic signaling pathways initiated by α4β2 nAChR activation. One such pathway involves the recruitment of Src kinase, which in turn phosphorylates and activates Syk kinase. Activated Syk then interacts with Phospholipase C γ1 (PLCγ1), leading to the production of diacylglycerol (DAG) and subsequent activation of Protein Kinase C βII (PKCβII).
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure of (E)-Metanicotine Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological context of (E)-Metanicotine hemioxalate, a notable nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. This document details the experimental protocols for its synthesis, presents key quantitative data in a structured format, and illustrates the relevant biological signaling pathways.
Chemical Structure and Properties
(E)-Metanicotine, also known as Rivanicline or RJR-2403, is a synthetic compound structurally related to nicotine (B1678760).[1] Its chemical name is (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine. The "E" designation refers to the stereochemistry of the double bond, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. The hemioxalate salt form consists of two molecules of (E)-Metanicotine associated with one molecule of oxalic acid.
Chemical Structure of (E)-Metanicotine:
Chemical Structure of Oxalic Acid:
Below is a table summarizing the key chemical properties of (E)-Metanicotine and its hemioxalate salt.
| Property | (E)-Metanicotine (Free Base) | (E)-Metanicotine Hemioxalate |
| Molecular Formula | C₁₀H₁₄N₂ | C₂₂H₃₀N₄O₄ |
| Molecular Weight | 162.23 g/mol [2] | 414.5 g/mol [3] |
| CAS Number | 15585-43-0[1] | 2095433-95-5[3] |
| Appearance | - | White to off-white solid[4] |
| Purity (Typical) | - | ≥95.0%[4] |
Experimental Protocols
The synthesis of (E)-Metanicotine can be achieved through a multi-step process, with a common route starting from racemic nornicotine (B190312). The following protocol is adapted from the synthesis of a deuterated analog of (E)-Metanicotine and outlines the key steps for preparing the non-deuterated compound and its subsequent conversion to the hemioxalate salt.
Synthesis of (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine ((E)-Metanicotine)
Step 1: N-methylation of Racemic Nornicotine
-
In a reaction vessel under an inert atmosphere, dissolve racemic nornicotine in a suitable anhydrous solvent.
-
Cool the solution to -70°C.
-
Add n-butyllithium (n-BuLi) dropwise to form the lithium salt of nornicotine.
-
Introduce iodomethane (B122720) to the reaction mixture to methylate the pyrrolidine (B122466) nitrogen, yielding racemic nicotine.
-
The reaction is expected to proceed with a high yield, similar to the 91% yield reported for the deuterated analog.
Step 2: Ring Cleavage of Racemic Nicotine
-
Dissolve the racemic nicotine from Step 1 in an anhydrous solvent.
-
Add ethyl chloroformate to the solution.
-
The reaction cleaves the pyrrolidine ring, forming an intermediate N-ethyloxycarbonyl-4-chloro-4-(3-pyridinyl)butan-1-amine.
Step 3: Elimination to Form the Alkene
-
Heat the intermediate from Step 2 under vacuum.
-
This promotes the elimination of hydrochloric acid (HCl), resulting in the formation of (E)-N-methyl-N-ethyloxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine.
-
Purify the product using column chromatography. A yield of approximately 77% can be anticipated based on analogous reactions.
Step 4: Removal of the N-carbamoyl Group
-
Subject the purified product from Step 3 to acidic hydrolysis using concentrated hydrochloric acid.
-
This step removes the N-ethyloxycarbonyl group to yield (E)-N-methyl-4-(3-pyridinyl)-3-buten-1-amine ((E)-Metanicotine).
-
The overall yield for this final step is reported to be around 82%.
Preparation of (E)-Metanicotine Hemioxalate
-
Dissolve the purified (E)-Metanicotine free base in a suitable solvent such as absolute ethanol.
-
In a separate container, prepare a solution of oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the (E)-Metanicotine solution in a 1:2 molar ratio (one mole of oxalic acid for every two moles of (E)-Metanicotine).
-
Stir the mixture at room temperature. The hemioxalate salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the resulting solid under vacuum to obtain pure (E)-Metanicotine hemioxalate.
Quantitative Data
The following tables summarize the key quantitative data related to the synthesis and characterization of (E)-Metanicotine and its salts.
Table 1: Reaction Yields
| Reaction Step | Product | Reported Yield |
| N-methylation of Nornicotine | Racemic Nicotine | ~91% |
| Elimination Reaction | (E)-N-methyl-N-ethyloxycarbonyl-4-(3-pyridinyl)-3-buten-1-amine | ~77% |
| N-decarbamoylation | (E)-Metanicotine | ~82% (overall for this step) |
| Salt Formation | (E)-Metanicotine monofumarate | 99% |
Note: Yields for the non-deuterated synthesis are expected to be similar to those reported for the deuterated analog.
Table 2: Spectroscopic Data for (E)-Metanicotine Analog
| Spectroscopic Data | Value |
| ¹³C NMR (ppm) of deuterated (E)-Metanicotine | 132.3 (=CH-CH₂), 130.7 (C-4), 127.8 (C-5), 123.2 (pyr-CH=), 50.9 (CH₂N), 33.5 (CH₂) |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of (E)-Metanicotine.
Caption: A flowchart of the synthetic pathway to (E)-Metanicotine hemioxalate.
Signaling Pathway
(E)-Metanicotine is a selective agonist for the α4β2 subtype of the neuronal nicotinic acetylcholine receptor (nAChR). Activation of this receptor is implicated in various central nervous system functions. The diagram below illustrates a potential signaling cascade following the activation of the α4β2 nAChR.
References
Rivanicline Hemioxalate: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline hemioxalate, also known as (E)-metanicotine hemioxalate, is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a primary affinity for the α4β2 subtype.[1] Initially investigated for its potential nootropic effects in Alzheimer's disease, Rivanicline has also demonstrated anti-inflammatory properties, leading to its exploration in other therapeutic areas. This technical guide provides a comprehensive overview of the preclinical data on Rivanicline, focusing on its mechanism of action, pharmacological profile, and its potential, albeit unrealized, application in neurodegenerative disease research. While the initial development of Rivanicline showed promise in preclinical models of cognitive dysfunction, it is important to note that publicly available data from clinical trials in neurodegenerative diseases are scarce, suggesting a likely discontinuation of its development for these indications.
Mechanism of Action
Rivanicline acts as a selective partial agonist at the α4β2 neuronal nicotinic acetylcholine receptors.[1] These receptors are ligand-gated ion channels that are widely expressed in the brain and play a crucial role in various cognitive functions, including learning, memory, and attention. The binding of acetylcholine or an agonist like Rivanicline to the α4β2 receptor leads to a conformational change, opening the channel and allowing the influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, leading to the modulation of neurotransmitter release and the activation of downstream signaling pathways.
The partial agonist nature of Rivanicline is a key characteristic. It binds to the receptor with high affinity but elicits a submaximal response compared to a full agonist like acetylcholine. This property is thought to confer a favorable therapeutic window, potentially reducing the risk of receptor desensitization and side effects associated with excessive cholinergic stimulation.
Furthermore, stimulation of α4β2 nAChRs by agonists has been linked to neuroprotective effects through the activation of intracellular signaling cascades, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Activation of this pathway is known to promote cell survival and inhibit apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for Rivanicline from preclinical studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Target | Assay Type | Species | Value | Reference |
| α4β2 nAChR | Ki | Rat Brain Cortex | 26 nM | [2][3] |
| α4β2 nAChR | EC50 | - | 16 µM | [2][3] |
| Rat Brain Cortex nAChRs | Ki | Rat | 26 nM | [2][3] |
| Rat Brain Cortex nAChRs | EC50 | Rat | 732 nM | [2][3] |
Table 2: In Vivo Efficacy in Animal Models of Cognitive Impairment
| Animal Model | Species | Rivanicline Dose | Administration Route | Key Finding | Reference |
| Scopolamine-induced Amnesia | Rat | 0.6 µmol/kg | Subcutaneous | Reversed amnesia, increased step-through latency. | [2] |
| Ibotenic Acid-induced Lesions | Rat | 0.06 - 1.2 µmol/kg | Subcutaneous | Improved working and reference memory in the 8-arm radial maze. | [2] |
Experimental Protocols
Scopolamine-Induced Amnesia Model in Rats
This model is a widely used paradigm to induce a transient cholinergic deficit and assess the efficacy of pro-cognitive compounds.
1. Animals: Adult male Wistar rats (200-250g) are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Apparatus: A passive avoidance apparatus is used, consisting of a two-chamber box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
3. Procedure:
- Acquisition Trial: Each rat is placed in the light compartment. After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened. Due to the innate preference of rodents for dark environments, the rat will enter the dark compartment. Upon entry, the door closes, and a mild, brief electric foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.
- Drug Administration: Immediately after the acquisition trial, this compound or vehicle is administered (e.g., subcutaneously). Scopolamine (a muscarinic receptor antagonist, e.g., 1 mg/kg, intraperitoneally) is administered 30 minutes before the retention trial to induce amnesia.
- Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment is recorded (step-through latency), with an upper cut-off time (e.g., 300 seconds). A longer step-through latency in the Rivanicline-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.
Morris Water Maze for Spatial Learning and Memory
This test assesses hippocampal-dependent spatial learning and memory.
1. Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used.
2. Apparatus: A circular pool (e.g., 1.5 meters in diameter) filled with opaque water (made opaque with non-toxic paint or milk powder) is used. A small escape platform is hidden just below the water surface in one of the four quadrants of the pool. Visual cues are placed on the walls of the room around the pool.
3. Procedure:
- Acquisition Phase: For several consecutive days (e.g., 4-5 days), each rat undergoes a series of training trials. In each trial, the rat is placed into the pool from one of four randomly chosen starting positions and is allowed to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
- Drug Administration: this compound or vehicle is typically administered daily before the first training trial. In models of cognitive impairment, a lesioning agent like ibotenic acid may be administered to the basal forebrain prior to the start of the experiment.
- Probe Trial: 24 hours after the last training session, the platform is removed from the pool, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant in the Rivanicline-treated group indicates enhanced spatial memory.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Signaling Pathway of Rivanicline
Caption: Proposed neuroprotective signaling cascade of Rivanicline.
Preclinical Evaluation Workflow for a Nootropic Compound
Caption: A generalized workflow for the preclinical evaluation of a nootropic compound.
Conclusion and Future Directions
This compound demonstrated a promising preclinical profile as a selective α4β2 nAChR partial agonist with the potential to ameliorate cognitive deficits in models relevant to neurodegenerative diseases. Its mechanism of action, centered on the modulation of cholinergic neurotransmission and the activation of pro-survival signaling pathways, provided a strong rationale for its investigation in conditions like Alzheimer's disease.
However, the lack of publicly available clinical trial data for Rivanicline in neurodegenerative disorders suggests that its development for these indications was likely halted. The reasons for this discontinuation are not publicly known but could be multifactorial, including lack of efficacy in human subjects, unfavorable side effect profiles, or strategic decisions by the developing company.
Despite the apparent cessation of its clinical development for neurodegenerative diseases, the preclinical research on Rivanicline remains a valuable case study for scientists and drug developers in the field. The data underscores the therapeutic potential of targeting the α4β2 nAChR and highlights the importance of translating preclinical findings into clinical success. Future research in this area may focus on developing novel α4β2 nAChR modulators with improved pharmacokinetic and pharmacodynamic properties, potentially leading to more effective treatments for the cognitive impairments associated with neurodegenerative diseases.
References
The Role of Rivanicline Hemioxalate in Cognitive Enhancement: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline hemioxalate, also known as RJR-2403, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] It has demonstrated significant potential as a cognitive-enhancing agent in preclinical studies. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical efficacy of Rivanicline, with a focus on its role in cognitive enhancement. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a quantitative summary of its pharmacological profile and visualizations of its proposed signaling pathways and experimental workflows.
Introduction
Cognitive impairment is a hallmark of several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. The cholinergic system, particularly the α4β2 subtype of nicotinic acetylcholine receptors (nAChRs), plays a crucial role in cognitive processes such as learning, memory, and attention.[3][4] this compound has emerged as a promising therapeutic candidate due to its selective partial agonism at these receptors, suggesting a potential to modulate cholinergic neurotransmission and enhance cognitive function with a favorable side-effect profile compared to full agonists.[2][5] This document serves as a technical resource for researchers and drug development professionals interested in the preclinical profile of Rivanicline.
Pharmacological Profile
Rivanicline exhibits a high affinity and selectivity for the α4β2 nAChR subtype. Its partial agonist activity suggests it can stimulate the receptor to a degree that enhances downstream signaling relevant to cognition, while avoiding the overstimulation and subsequent desensitization often associated with full agonists like nicotine.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of Rivanicline at various nAChR subtypes.
Table 1: In Vitro Binding Affinity of Rivanicline
| Receptor Subtype | Ligand | Preparation | K_i (nM) | Reference |
| α4β2 nAChR | [³H]Cytisine | Rat Brain Cortex | 26 | [5] |
Table 2: In Vitro Functional Activity of Rivanicline
| Receptor Subtype | Assay | Cell Line/Preparation | EC_50 (µM) | Reference |
| α4β2 nAChR | ⁸⁶Rb⁺ Efflux | Rat Thalamic Synaptosomes | 0.732 | [5] |
| α4β2 nAChR | Dopamine Release | - | 0.938 | [5] |
| α4β2 nAChR | - | - | 16 | [1] |
| α4β4 nAChR | - | - | 50 | [1] |
| α3β2 nAChR | - | - | 150 | [1] |
| α7 nAChR | - | - | 240 | [1] |
| α3β2α5 nAChR | - | - | 360 | [1] |
| Ganglionic nAChR | - | PC-12 Cells | > 1000 | [5] |
Mechanism of Action for Cognitive Enhancement
Rivanicline's pro-cognitive effects are primarily attributed to its partial agonist activity at α4β2 nAChRs located on presynaptic terminals. Activation of these receptors is thought to enhance the release of key neurotransmitters involved in learning and memory, such as acetylcholine and glutamate (B1630785).
Proposed Signaling Pathway
The binding of Rivanicline to presynaptic α4β2 nAChRs leads to a conformational change in the receptor, opening its ion channel and allowing the influx of cations, primarily Ca²⁺. This influx of calcium is a critical step in triggering the machinery responsible for vesicular release of neurotransmitters into the synaptic cleft. The enhanced release of acetylcholine and glutamate can then act on postsynaptic receptors to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Figure 1: Proposed signaling pathway for Rivanicline-mediated cognitive enhancement.
Preclinical Efficacy in Animal Models of Cognitive Impairment
Rivanicline has demonstrated efficacy in various animal models of cognitive dysfunction. These studies typically involve inducing a cognitive deficit in rodents using a pharmacological agent (e.g., scopolamine) or a lesion (e.g., ibotenic acid), and then assessing the ability of Rivanicline to reverse this deficit.
Table 3: Summary of In Vivo Efficacy of Rivanicline
| Animal Model | Cognitive Task | Rivanicline Dose (s.c.) | Effect | Reference |
| Scopolamine-induced amnesia in rats | Passive Avoidance | 0.6 µmol/kg | Reversed scopolamine-induced amnesia | [1] |
| Ibotenic acid-lesioned rats | 8-Arm Radial Maze | 0 - 1.2 µmol/kg | Enhanced working and reference memory | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the cognitive-enhancing effects of Rivanicline. These protocols are synthesized from established methodologies and information available from studies involving Rivanicline and other nAChR agonists.
In Vitro Radioligand Binding Assay
This protocol is for determining the binding affinity (K_i) of Rivanicline for the α4β2 nAChR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rivanicline - Wikipedia [en.wikipedia.org]
- 3. Effects of varenicline on alpha4-containing nicotinic acetylcholine receptor expression and cognitive performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Procognitive effects of varenicline in the animal model of schizophrenia depend on α4β2- and α 7-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Rivanicline Hemioxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline, also known as (E)-metanicotine or RJR-2403, is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.[1] It exhibits a high degree of selectivity for the α4β2 nAChR subtype, which is prominently expressed in the central nervous system and implicated in cognitive processes and nicotine (B1678760) addiction.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of Rivanicline hemioxalate, detailing its binding affinity, functional potency, and selectivity profile. The information presented herein is intended to serve as a resource for researchers in the fields of neuroscience, pharmacology, and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for Rivanicline's interaction with nAChRs, primarily based on studies in rodent models.
Table 1: Receptor Binding Affinity
| Receptor/Tissue | Radioligand | Kᵢ (nM) | Species | Reference |
| Brain Cortex nAChRs | [³H]Nicotine | 26 ± 3 | Rat | [2] |
| α4β2 nAChR | Not Specified | 26 | Rat | [3][4] |
Table 2: Functional Potency and Efficacy
| Assay | Tissue/Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Nicotine) | Species | Reference |
| ⁸⁶Rb⁺ Efflux | Thalamic Synaptosomes | 732 ± 155 | 91 ± 8 | Rat | [2] |
| [³H]Dopamine Release | Striatal Synaptosomes | 938 ± 172 | 82 ± 5 | Rat | [2] |
| α4β2 nAChR Activation | Not Specified | 16,000 | Not Specified | Not Specified | [3][4] |
Table 3: Receptor Subtype Selectivity
| Receptor Subtype | Assay | Activity | Concentration | Reference |
| Muscle-type nAChR | Functional Assay | No significant activation | Up to 1 mM | [2] |
| Ganglionic nAChR (PC12 cells) | Functional Assay | No significant activation | Up to 1 mM | [2] |
| Muscarinic Receptors | Not Specified | No significant activation | Up to 1 mM | [2] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of Rivanicline for nAChRs.
Methodology:
-
Tissue Preparation: Membranes are prepared from the brain cortex of adult male rats. The tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled nAChR ligand, such as [³H]nicotine or [³H]epibatidine, is used.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors in the membrane preparation.
-
The reaction is incubated at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand, such as nicotine or carbachol.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of Rivanicline that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assays
Objective: To assess the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of Rivanicline as a nAChR agonist.
Methodology: ⁸⁶Rb⁺ Efflux Assay
-
Synaptosome Preparation: Synaptosomes are prepared from specific brain regions, such as the thalamus, of adult male rats. The tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
⁸⁶Rb⁺ Loading: The synaptosomes are pre-incubated with ⁸⁶Rb⁺ (a radioactive analog of K⁺) in a physiological buffer. The ⁸⁶Rb⁺ is taken up into the synaptosomes via the Na⁺/K⁺-ATPase.
-
Agonist Stimulation: The ⁸⁶Rb⁺-loaded synaptosomes are then exposed to various concentrations of this compound for a short period (e.g., 30 seconds). Activation of nAChRs, which are cation channels, leads to an efflux of ⁸⁶Rb⁺ from the synaptosomes.
-
Measurement of Efflux: The reaction is stopped, and the amount of ⁸⁶Rb⁺ released into the supernatant is separated from the synaptosomes by filtration or centrifugation. The radioactivity in the supernatant is measured.
-
Data Analysis: The amount of ⁸⁶Rb⁺ efflux is plotted against the concentration of Rivanicline to generate a dose-response curve. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response, often expressed as a percentage of the response to a full agonist like nicotine) are determined from this curve.
Visualizations
Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor
Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor activated by Rivanicline.
Experimental Workflow for In Vitro Characterization
Caption: A typical experimental workflow for the in vitro characterization of a nAChR agonist.
Logical Relationship of Rivanicline's Selectivity
Caption: Logical relationship of Rivanicline's selectivity for nAChR subtypes and other receptors.
References
The Discovery and Development of Rivanicline (RJR-2403): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rivanicline, also known as RJR-2403 and (E)-metanicotine, is a selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[1] Initially investigated for its potential therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease, its development trajectory has also explored its anti-inflammatory properties for conditions like ulcerative colitis. This technical guide provides a comprehensive overview of the discovery, preclinical characterization, and clinical development of Rivanicline. It details the experimental methodologies employed to elucidate its pharmacological profile and presents key quantitative data in a structured format. Furthermore, this guide illustrates the signaling pathways and experimental workflows integral to its development.
Introduction
The cholinergic system, particularly the role of nicotinic acetylcholine receptors (nAChRs), has been a focal point in the research of cognitive function and neurodegenerative diseases. Rivanicline emerged from research efforts to develop CNS-selective nAChR agonists with improved therapeutic windows compared to nicotine. Its primary mechanism of action is as a partial agonist at the α4β2 nAChR, a subtype highly prevalent in the brain and implicated in cognitive processes.[2] Rivanicline's development was driven by the hypothesis that selective activation of this receptor could enhance cognitive function with fewer peripheral side effects.[3] Subsequently, its ability to inhibit the production of interleukin-8 suggested a potential role in treating inflammatory conditions.
Physicochemical Properties and Synthesis
Rivanicline is chemically designated as (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₀H₁₄N₂ |
| Molar Mass | 162.23 g/mol |
| Appearance | Not specified in provided results |
| Solubility | Not specified in provided results |
A detailed, step-by-step synthesis protocol for Rivanicline is outlined below, based on synthetic routes described in the literature.
Experimental Protocol: Synthesis of Rivanicline (RJR-2403)
Objective: To synthesize (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine.
Materials:
-
Lithium aluminum hydride (LAH)
-
Manganese dioxide
-
Methylamine
-
Sodium cyanoborohydride
-
Appropriate solvents (e.g., Toluene, Diethyl ether, Methanol)
-
Standard laboratory glassware and equipment
Procedure:
-
Wittig Reaction:
-
Dissolve 3-pyridinecarboxaldehyde and (carbethoxymethylene)triphenylphosphorane in toluene.
-
Reflux the mixture to yield ethyl (E)-3-(3-pyridyl)acrylate.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by column chromatography.
-
-
Reduction of the Ester:
-
In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LAH) in anhydrous diethyl ether.
-
Slowly add a solution of ethyl (E)-3-(3-pyridyl)acrylate in diethyl ether to the LAH suspension at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
-
Filter the resulting solid and concentrate the filtrate to obtain (E)-3-(3-pyridyl)prop-2-en-1-ol.
-
-
Oxidation to the Aldehyde:
-
Dissolve the allylic alcohol in a suitable solvent such as dichloromethane.
-
Add activated manganese dioxide in portions and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite and concentrate the filtrate to yield (E)-3-(3-pyridyl)acrolein.
-
-
Reductive Amination:
-
Dissolve the aldehyde in methanol (B129727) and add a solution of methylamine.
-
Stir the mixture for a period to allow for imine formation.
-
Cool the reaction mixture and add sodium cyanoborohydride in portions.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent and purify by column chromatography to yield Rivanicline (RJR-2403).
-
Preclinical Pharmacology
The preclinical evaluation of Rivanicline established its selectivity and functional activity at nAChR subtypes, its effects on neurotransmitter systems, and its in vivo efficacy in models of cognitive impairment.
In Vitro Binding and Functional Activity
Rivanicline's affinity and functional potency at various nAChR subtypes were determined through radioligand binding assays and functional assays.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | |||
| Rat Brain Cortex (nAChRs) | 26 nM | [4][5] | |
| α4β2 | 26 nM | [4][5] | |
| Functional Potency (EC50) | |||
| Rat Thalamic Synaptosomes (⁸⁶Rb⁺ efflux) | 732 nM | [4][5] | |
| α4β2 | 16 µM | [4][5] |
Objective: To determine the binding affinity (Ki) of Rivanicline for the α4β2 nAChR subtype.
Materials:
-
Rat brain cortex tissue or cells expressing α4β2 nAChRs
-
[³H]Cytisine (radioligand)
-
Rivanicline (test compound)
-
Nicotine or Epibatidine (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
-
Homogenizer and centrifuge
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortex in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, varying concentrations of Rivanicline, and a fixed concentration of [³H]Cytisine.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand like nicotine.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Rivanicline concentration.
-
Determine the IC50 value (the concentration of Rivanicline that inhibits 50% of specific [³H]Cytisine binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Release
Rivanicline's ability to modulate the release of various neurotransmitters in the brain was assessed using in vitro and in vivo techniques.
| Neurotransmitter | Brain Region | Method | Effect | Reference |
| Acetylcholine | Rat Cortex | In Vivo Microdialysis | 90% increase | [6] |
| Norepinephrine | Rat Cortex | In Vivo Microdialysis | 124% increase | [6] |
| Dopamine (B1211576) | Rat Cortex | In Vivo Microdialysis | 131% increase | [6] |
| Serotonin | Rat Cortex | In Vivo Microdialysis | 70% increase | [6] |
Objective: To measure the effect of Rivanicline on dopamine release from isolated nerve terminals (synaptosomes).
Materials:
-
Rat striatal tissue
-
Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4)
-
Krebs-Ringer buffer
-
[³H]Dopamine
-
Rivanicline
-
High potassium solution (for depolarization)
-
Glass-Teflon homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold sucrose buffer.[7]
-
Centrifuge the homogenate at a low speed to remove larger debris.[7]
-
Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.[7]
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer).[7]
-
-
Dopamine Loading:
-
Incubate the synaptosomes with [³H]Dopamine to allow for its uptake into the nerve terminals.
-
Wash the synaptosomes to remove excess extracellular [³H]Dopamine.
-
-
Release Assay:
-
Aliquot the loaded synaptosomes into tubes.
-
Initiate the release by adding buffer containing Rivanicline or a vehicle control.
-
At specified time points, terminate the release by pelleting the synaptosomes via centrifugation.
-
Collect the supernatant, which contains the released [³H]Dopamine.
-
Lyse the synaptosomal pellet to determine the amount of [³H]Dopamine remaining.
-
Measure the radioactivity in both the supernatant and the lysed pellet using a scintillation counter.
-
-
Data Analysis:
-
Express the dopamine release as a percentage of the total [³H]Dopamine content (supernatant + pellet).
-
Compare the release in the presence of Rivanicline to the basal release (vehicle control).
-
In Vivo Efficacy
The cognitive-enhancing effects of Rivanicline were evaluated in animal models of learning and memory deficits.
Objective: To assess the ability of Rivanicline to reverse scopolamine-induced memory impairment.[3]
Apparatus: A two-compartment shuttle box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.[8][9][10][11]
Procedure:
-
Habituation (Day 1):
-
Place each rat in the light compartment and allow it to explore freely for a set period (e.g., 2-3 minutes).[8]
-
-
Training (Day 2):
-
Place the rat in the light compartment. When it enters the dark compartment, close the guillotine door and deliver a mild, brief foot shock (e.g., 0.5-1.0 mA for 1-2 seconds).[8][9][10][11]
-
Remove the rat from the apparatus.
-
Administer scopolamine (B1681570) (to induce amnesia) and either Rivanicline or a vehicle control via the desired route (e.g., subcutaneous injection).
-
-
Testing (Day 3):
Data Analysis:
-
Compare the step-through latencies of the different treatment groups (e.g., vehicle, scopolamine only, scopolamine + Rivanicline) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Signaling Pathways and Experimental Workflows
Rivanicline-Mediated α4β2 nAChR Signaling
Rivanicline, as a partial agonist, binds to the α4β2 nAChR, leading to a conformational change that opens the ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺, resulting in membrane depolarization and the activation of downstream signaling cascades.[2]
Caption: Rivanicline signaling at the presynaptic terminal.
Experimental Workflow for Preclinical Evaluation
The preclinical development of Rivanicline followed a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for Rivanicline.
Clinical Development
Rivanicline's clinical development has explored its potential in two main therapeutic areas: Alzheimer's disease and ulcerative colitis.
Alzheimer's Disease
Initial clinical investigations focused on the cognitive-enhancing effects of Rivanicline in patients with Alzheimer's disease. While early-phase trials were conducted, the development for this indication did not progress to market approval. The specific outcomes of these trials are not extensively detailed in the public domain.
Ulcerative Colitis
Leveraging its anti-inflammatory properties, Rivanicline was subsequently investigated as a treatment for ulcerative colitis. Clinical trials were initiated to evaluate its efficacy and safety in this patient population.
While specific Phase 2/3 trial data for Rivanicline in ulcerative colitis is not available in the provided search results, a typical trial design would involve the following:
-
Phase: Phase 2, randomized, double-blind, placebo-controlled.
-
Patient Population: Adults with moderately to severely active ulcerative colitis.
-
Intervention: Rivanicline administered orally at one or more dose levels versus placebo.
-
Primary Endpoint: Clinical remission at a specified time point (e.g., 8 or 12 weeks), often defined by a composite score such as the Mayo Clinic Score.
-
Secondary Endpoints: Clinical response, endoscopic improvement, and safety and tolerability.
The development for ulcerative colitis also did not lead to a marketed product.
Conclusion
Rivanicline (RJR-2403) represents a significant effort in the development of selective α4β2 nAChR partial agonists. Its preclinical profile demonstrated a promising combination of CNS selectivity, cognitive-enhancing effects, and anti-inflammatory properties. The detailed experimental methodologies outlined in this guide provide a framework for the characterization of similar compounds. Although Rivanicline did not ultimately achieve regulatory approval for its investigated indications, the knowledge gained from its development continues to inform the field of nicotinic receptor pharmacology and the pursuit of novel therapeutics for neurological and inflammatory disorders.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 3. RJR-2403: a nicotinic agonist with CNS selectivity II. In vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]
- 8. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 9. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 10. scantox.com [scantox.com]
- 11. Passive avoidance test [panlab.com]
Rivanicline Hemioxalate: A Comprehensive Technical Guide to its Binding Affinity for Nicotinic Acetylcholine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline (B1679396), also known as (E)-metanicotine or RJR-2403, is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) with a well-documented high affinity and selectivity for the α4β2 subtype.[1][2] This technical guide provides a detailed overview of the binding affinity of rivanicline hemioxalate for various nAChR subtypes, outlines the experimental protocols used to determine these affinities, and illustrates the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of nAChR-targeting therapeutics.
Data Presentation: Binding Affinity of Rivanicline for nAChR Subtypes
The binding affinity of rivanicline for different nAChR subtypes is typically determined through radioligand competition binding assays, yielding the inhibition constant (Kᵢ). The following table summarizes the available quantitative data for rivanicline's binding affinity.
| nAChR Subtype | Test System | Radioligand | Kᵢ (nM) | Reference(s) |
| α4β2 | Rat Brain Cortex Membranes | [³H]Cytisine | 26 | [3][4] |
| α7 | Rat Brain Membranes | [¹²⁵I]α-Bungarotoxin | 3600 | |
| Rat Brain Cortex | Rat Brain Cortex Membranes | [³H]Cytisine | 26 | [3][4][5] |
| Muscle-type (α1β1γδ) | Human TE671/RD cells | - | > 1,000,000 (functional assay) | [5] |
| Ganglionic (α3-containing) | PC12 cells | - | > 1,000,000 (functional assay) | [5] |
Note: Functional assay data (EC₅₀ or IC₅₀) is provided for muscle and ganglionic subtypes where direct binding affinity (Kᵢ) data for rivanicline is limited. These values indicate significantly lower potency compared to the α4β2 subtype.
Experimental Protocols
The determination of rivanicline's binding affinity for nAChR subtypes predominantly relies on competitive radioligand binding assays. Below is a detailed methodology for a typical experiment using human embryonic kidney (HEK) cells expressing the target nAChR subtype.
Protocol: Competitive Radioligand Binding Assay for nAChR Affinity
1. Cell Culture and Membrane Preparation: a. Culture HEK-293 cells stably transfected with the desired human nAChR subunit combination (e.g., α4 and β2) in appropriate growth medium supplemented with antibiotics for selection. b. Harvest cells upon reaching confluency. c. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS). d. Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a Dounce homogenizer or sonicator. e. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. f. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes. g. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Competition Binding Assay: a. In a 96-well plate, add a constant concentration of a suitable radioligand. For α4β2 nAChRs, [³H]epibatidine or [³H]cytisine are commonly used at a concentration close to their Kd value. b. Add increasing concentrations of unlabeled this compound (the competitor). A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M. c. To each well, add a consistent amount of the prepared cell membrane homogenate (typically 20-50 µg of protein). d. For determining non-specific binding, a parallel set of wells should contain the radioligand, membrane homogenate, and a high concentration of a non-radiolabeled ligand known to bind to the receptor with high affinity (e.g., 10 µM nicotine (B1678760) or epibatidine). e. Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand: a. Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand. b. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification and Data Analysis: a. Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. b. Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of rivanicline. c. Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the rivanicline concentration. d. Fit the resulting sigmoidal curve using a non-linear regression analysis to determine the IC₅₀ value (the concentration of rivanicline that inhibits 50% of the specific radioligand binding). e. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound like rivanicline.
Signaling Pathways
Rivanicline acts as a partial agonist at α4β2 nAChRs. This interaction not only leads to the canonical ion channel opening, resulting in cation influx and neuronal depolarization, but also activates a metabotropic signaling cascade that is independent of ion flux.[6][7][8] This dual mechanism contributes to its pharmacological effects, including the modulation of dopamine (B1211576) release in the mesolimbic pathway.
Conclusion
This technical guide provides a consolidated resource on the binding affinity of this compound for various nAChR subtypes, with a primary focus on its high affinity for the α4β2 subtype. The detailed experimental protocol for determining binding affinity offers a practical framework for researchers. Furthermore, the visualization of the associated signaling pathways highlights the dual ionotropic and metabotropic mechanisms of action of rivanicline. This comprehensive information is critical for the continued exploration and development of selective nAChR modulators for various therapeutic applications.
References
- 1. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rivanicline - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RJR-2403: a nicotinic agonist with CNS selectivity I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic signaling cascade involved in α4β2 nicotinic acetylcholine receptor-mediated PKCβII activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Partial agonists for α4β2 nicotinic receptors stimulate dopaminergic neuron firing with relatively enhanced maximal effects - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Rivanicline (RJ-2403) Hemioxalate
An in-depth technical guide on the pharmacological profile of Rivanicline hemioxalate for researchers, scientists, and drug development professionals is detailed below.
Introduction
Rivanicline, also known as RJR-2403, is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype. It has been investigated for its potential therapeutic effects in cognitive disorders, such as Alzheimer's disease and age-associated memory impairment, as well as for smoking cessation. Its mechanism of action is centered on the modulation of cholinergic neurotransmission in the central nervous system.
Mechanism of Action
Rivanicline acts as a partial agonist at α4β2 nAChRs. This means it binds to these receptors and elicits a response that is lower than that of the endogenous full agonist, acetylcholine. This partial agonism is thought to contribute to its therapeutic window, potentially reducing the side effects associated with full nAChR agonists. The selectivity for the α4β2 subtype over other nAChRs, such as the α7 subtype found in ganglia, is a key feature of its pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional activity of Rivanicline at various nAChR subtypes.
Table 1: Receptor Binding Affinities of Rivanicline
| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |
| α4β2 | [³H]cytisine | Rat brain membranes | 0.14 | |
| α7 | [¹²⁵I]α-bungarotoxin | Rat brain membranes | >10,000 | |
| Ganglionic | [³H]epibatidine | Rat ganglia membranes | 130 |
Table 2: Functional Activity of Rivanicline
| Assay | Receptor Subtype | Preparation | EC₅₀ (nM) | % Efficacy (vs. Acetylcholine) | Reference |
| ⁸⁶Rb⁺ Efflux | α4β2 | K-177 cells | 1.6 | 73 | |
| ⁸⁶Rb⁺ Efflux | Ganglionic | SH-SY5Y cells | 3,100 | 79 |
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of Rivanicline for different nAChR subtypes.
-
Methodology:
-
Membrane Preparation: Brain tissues (e.g., rat cerebral cortex for α4β2, whole brain minus cerebellum and brainstem for α7) or ganglia are homogenized in a buffer solution and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membrane preparations are incubated with a specific radioligand ([³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7, or [³H]epibatidine for ganglionic subtypes) and varying concentrations of Rivanicline.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ values (the concentration of Rivanicline that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
-
Functional Assays (⁸⁶Rb⁺ Efflux Assay)
-
Objective: To assess the functional activity (EC₅₀ and Emax) of Rivanicline as an agonist at nAChRs.
-
Methodology:
-
Cell Culture: Cells expressing the nAChR subtype of interest (e.g., K-177 cells for α4β2, SH-SY5Y cells for ganglionic) are cultured and plated in multi-well plates.
-
Loading: The cells are loaded with the radioactive tracer ⁸⁶Rb⁺, which serves as a congener for K⁺.
-
Stimulation: The cells are then exposed to various concentrations of Rivanicline or a reference agonist (e.g., acetylcholine). Activation of the nAChR cation channels leads to an efflux of ⁸⁶Rb⁺ from the cells.
-
Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant is measured using a scintillation counter.
-
Data Analysis: The concentration-response curves are plotted to determine the EC₅₀ (the concentration of Rivanicline that produces 50% of the maximal response) and the Emax (the maximal efficacy relative to the full agonist).
-
Visualizations
Caption: Rivanicline's agonistic action on presynaptic α4β2 nAChRs leads to membrane depolarization, calcium influx, and subsequent release of acetylcholine.
Caption: A stepwise workflow diagram for determining the binding affinity of Rivanicline using a radioligand binding assay.
Methodological & Application
Application Notes and Protocols: Rivanicline Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline (B1679396) is a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2]. Its activity at this receptor has led to its investigation for a variety of applications, including nootropic effects and its potential as an anti-inflammatory agent through the inhibition of Interleukin-8 (IL-8) production[1][2]. These application notes provide detailed information on the solubility of rivanicline hemioxalate in common laboratory solvents, protocols for its preparation, and an overview of its signaling pathway.
Solubility Data
The solubility of this compound is crucial for the design and execution of in vitro and in vivo experiments. Below is a summary of the available solubility data in Dimethyl Sulfoxide (DMSO) and saline-based solutions.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 50 mg/mL[3] | 241.28 mM | Ultrasonic assistance may be required for dissolution[3]. |
| 10% DMSO in Saline | ≥ 2.5 mg/mL[4] | ≥ 12.06 mM | This is the minimum solubility in a mixed solvent system. |
| Aqueous Solution (Predicted) | 4.74 mg/mL (for free base)[1] | N/A | This is a predicted water solubility for the rivanicline free base, not the hemioxalate salt in saline. |
Molecular Weight of this compound: ~414.47 g/mol
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.14 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
Preparation of a Working Solution in a Saline-Based Buffer
This protocol describes the preparation of a working solution of this compound in a saline-based buffer containing DMSO, suitable for in vivo or in vitro studies. This protocol is based on a formulation with a known solubility of at least 2.5 mg/mL[4].
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Physiological Saline (0.9% NaCl)
-
Sterile tubes
-
Pipettes
Procedure:
-
Dilution: To prepare a 1 mM working solution, dilute the 10 mM stock solution 1:10 in physiological saline. For example, to prepare 1 mL of a 1 mM solution, add 100 µL of the 10 mM stock solution to 900 µL of physiological saline.
-
Mixing: Gently mix the solution by pipetting or inverting the tube.
-
Use: Use the freshly prepared working solution for your experiments. Due to the lower solubility in aqueous solutions, it is recommended to prepare this solution fresh for each experiment.
Diagrams
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound solutions.
Rivanicline Signaling Pathway
Caption: Rivanicline signaling at the α4β2 nAChR.
References
Application Notes and Protocols: In Vivo Administration of Rivanicline Hemioxalate in Mice
These application notes provide a detailed protocol for the in vivo administration of Rivanicline hemioxalate to mice for preclinical research. Rivanicline is a selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), and it is investigated for its potential therapeutic effects on cognitive function.
Compound Information
| Compound | This compound |
| Synonyms | RJR-2403 |
| Molecular Target | α4β2 Nicotinic Acetylcholine Receptor (nAChR) Agonist |
| Primary Use | Preclinical research in cognitive enhancement and neurodegenerative disorders |
| Formulation | Typically dissolved in sterile saline (0.9% NaCl) for in vivo use. |
In Vivo Administration Protocol
This protocol outlines the subcutaneous administration of this compound in mice. The subcutaneous route is often preferred for its sustained release profile compared to intraperitoneal injection.
Table 1: Dosage and Administration Parameters
| Parameter | Value | Notes |
| Dosage Range | 0.01 - 1.0 mg/kg | Dose-dependent effects are expected. A dose-response study is recommended. |
| Administration Route | Subcutaneous (s.c.) | Intraperitoneal (i.p.) or oral gavage (p.o.) can also be considered. |
| Vehicle | Sterile Saline (0.9% NaCl) | Ensure complete dissolution of the compound. |
| Injection Volume | 5 - 10 mL/kg | Adjust based on mouse body weight. |
| Frequency | Single dose, 30 minutes prior to behavioral testing | For acute studies. Chronic dosing regimens may vary. |
Experimental Protocol: Novel Object Recognition (NOR) Task
The Novel Object Recognition task is a common behavioral assay to assess learning and memory in rodents.
3.1. Materials
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (27-30 gauge)
-
Open field arena (e.g., 50 cm x 50 cm x 50 cm)
-
Two identical objects (e.g., small plastic blocks)
-
One novel object (different shape and color from the familiar objects)
-
Animal tracking software
3.2. Procedure
-
Habituation:
-
Handle the mice for 5 minutes each day for 3 days leading up to the experiment.
-
On day 4, allow each mouse to freely explore the empty open field arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 5, administer this compound (at the desired dose) or vehicle via subcutaneous injection 30 minutes before the training phase.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Testing (Novelty) Phase:
-
24 hours after the training phase, administer the same treatment (Rivanicline or vehicle) 30 minutes before the testing phase.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
3.3. Data Analysis
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A higher DI indicates better recognition memory.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the DI between treatment groups.
Diagrams
Caption: Experimental workflow for the Novel Object Recognition task.
Caption: Simplified signaling pathway of Rivanicline.
Safety Precautions
-
Follow all institutional guidelines for the care and use of laboratory animals.
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound.
-
Dispose of all waste materials according to institutional protocols.
Disclaimer: This protocol is intended for research purposes only and should be adapted to meet the specific needs of your study. It is recommended to consult the relevant literature and conduct pilot studies to determine the optimal experimental conditions.
Application Notes and Protocols for Rivanicline Hemioxalate in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rivanicline (also known as RJR-2403) is a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are implicated in cognitive processes such as learning and memory, and their dysfunction is a known factor in the pathology of Alzheimer's disease (AD).[3] Rivanicline has shown potential in preclinical studies to restore learning and cognitive function, making it a compound of interest for therapeutic development in neurodegenerative diseases.[4] This document provides detailed application notes and protocols for the use of Rivanicline hemioxalate in transgenic mouse models of Alzheimer's disease, with a focus on the 5xFAD and APP/PS1 models.
Mechanism of Action
Rivanicline acts as a neuronal nicotinic receptor agonist with high selectivity for the α4β2 subtype.[4] The cholinergic system is crucial for memory and attention, and its degeneration is a hallmark of Alzheimer's disease.[3] By stimulating α4β2 nAChRs, Rivanicline is thought to enhance cholinergic signaling, which may compensate for the cholinergic deficit observed in AD. This can lead to improvements in synaptic plasticity and cognitive function. The activation of presynaptic nAChRs by Rivanicline may also enhance the release of other neurotransmitters, such as glutamate, further contributing to its cognitive-enhancing effects.[4]
Figure 1: Proposed signaling pathway for Rivanicline's cognitive-enhancing effects.
Data Presentation
Table 1: this compound Dosage and Administration in Rodent Models
| Animal Model | Dosage | Route of Administration | Frequency | Key Findings |
| 5xFAD Mice | 0.1 mg/kg (Rivanicline) | Intraperitoneal (i.p.) | Single dose | Co-administration with an α7-nAChR agonist reversed fear memory loss. |
| Rats (Scopolamine-induced amnesia) | 0.06, 0.6, 6 µmol/kg | Subcutaneous (s.c.) | Single dose | 0.6 µmol/kg reversed amnesia.[4] |
| Mice (Eyeblink conditioning impairment) | 2 mg/kg | Intraperitoneal (i.p.) | Single dose | Restored learning ability.[4] |
| Rats (Ibotenic acid lesions) | 0 - 1.2 µmol/kg | Subcutaneous (s.c.) | Single dose | Improved working and reference memory.[4] |
Table 2: Summary of Behavioral Test Outcomes with Nicotinic Agonists in AD Mouse Models
| Behavioral Test | Mouse Model | Treatment | Key Outcomes |
| Fear Conditioning | 5xFAD | Rivanicline (0.1 mg/kg, i.p.) + PNU-282987 (α7 agonist) | Reversed fear memory loss. |
| Morris Water Maze | APP/PS1 | AVP(4-8) (related neuropeptide) | Decreased escape latency and increased time in target quadrant.[5] |
| Y-Maze | 5xFAD | Memantine (B1676192) (NMDA antagonist) | Reversed memory impairments in younger mice.[6] |
| Novel Object Recognition | 5xFAD | RS 67333 (5-HT4 agonist) | Reversed deficits after chronic treatment.[7] |
Experimental Protocols
This compound Preparation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
For a final solution, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[8]
-
Add 50 µL of Tween-80 to the mixture and mix again.[8]
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[8]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]
References
- 1. Muscarinic and nicotinic acetylcholine receptor agonists: current scenario in Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rivanicline - Wikipedia [en.wikipedia.org]
- 3. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NMDA receptor antagonists reduce amyloid-β deposition by modulating calpain-1 signaling and autophagy, rescuing cognitive impairment in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages | AlzPED [alzped.nia.nih.gov]
- 7. Early administration of RS 67333, a specific 5-HT4 receptor agonist, prevents amyloidogenesis and behavioral deficits in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Electrophysiological Characterization of Rivanicline Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed electrophysiology patch clamp protocol for characterizing the interaction of Rivanicline hemioxalate with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily focusing on the α4β2 subtype. Rivanicline is a partial agonist for these receptors and has been investigated for its potential therapeutic effects in neurological and inflammatory disorders.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Rivanicline's interaction with nAChRs. It is important to note that much of the publicly available data comes from radioligand binding and fluorescence-based functional assays rather than direct patch clamp electrophysiology.
Table 1: Binding Affinity and Potency of Rivanicline
| Parameter | Receptor/System | Value | Assay Type | Reference |
| Ki | Rat brain cortex nAChRs | 26 nM | Radioligand Binding | [1] |
| Ki | Human α4β2 nAChR | 26 nM | Radioligand Binding | [1] |
| EC50 | Rat brain cortex nAChRs | 732 nM | Functional Assay | [1] |
| EC50 | Human α4β2 nAChR | 16 µM | Functional Assay | [1] |
Experimental Protocols
This section outlines a detailed whole-cell patch clamp protocol for assessing the effects of Rivanicline on α4β2 nAChRs expressed in a heterologous expression system, such as human embryonic kidney (HEK293) cells.
Cell Culture and Transfection
-
Cell Line: HEK293 cells are a suitable host for expressing recombinant nAChRs.
-
Transfection: Stably or transiently transfect HEK293 cells with the desired human nAChR subunits (e.g., α4 and β2). For transient transfection, use appropriate expression vectors and a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For stable cell lines, include the appropriate selection antibiotic.
Recording Solutions
Table 2: Composition of Intracellular and Extracellular Recording Solutions
| Solution | Component | Concentration (mM) |
| Internal (Pipette) Solution | K-Gluconate | 130-140 |
| KCl | 4-10 | |
| MgCl₂ | 1-2 | |
| EGTA | 5-11 | |
| HEPES | 10 | |
| ATP-Mg | 2-4 | |
| GTP-Na | 0.3-0.4 | |
| pH adjusted to 7.2-7.3 with KOH, Osmolarity ~290-300 mOsm | ||
| External (Bath) Solution | NaCl | 130-140 |
| KCl | 2.5-5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1-2 | |
| HEPES | 10 | |
| Glucose | 10-25 | |
| pH adjusted to 7.3-7.4 with NaOH, Osmolarity ~300-310 mOsm |
Whole-Cell Patch Clamp Recording Procedure
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Cell Plating: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Recording Chamber: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition: Record whole-cell currents using a patch clamp amplifier and appropriate data acquisition software. The holding potential is typically set to -60 mV or -70 mV.
Voltage Clamp Protocols
2.4.1. Concentration-Response Protocol
-
Objective: To determine the EC50 of Rivanicline.
-
Protocol:
-
Hold the cell at -60 mV.
-
Apply increasing concentrations of Rivanicline for 2-5 seconds, with a washout period of at least 1-2 minutes between applications to allow for receptor recovery.
-
Record the peak inward current at each concentration.
-
Normalize the peak currents to the maximum response and fit the data to the Hill equation to determine the EC50.
-
2.4.2. Activation and Deactivation Kinetics Protocol
-
Objective: To characterize the time course of channel opening and closing.
-
Protocol:
-
Hold the cell at -60 mV.
-
Rapidly apply a saturating concentration of Rivanicline for a short duration (e.g., 10-100 ms).
-
Record the rising phase (activation) and the falling phase (deactivation) of the current.
-
Fit the activation phase to a single or double exponential function to determine the activation time constant(s).
-
Fit the deactivation phase upon removal of the agonist to determine the deactivation time constant(s).
-
2.4.3. Desensitization Protocol
-
Objective: To measure the rate and extent of receptor desensitization in the presence of Rivanicline.
-
Protocol:
-
Hold the cell at -60 mV.
-
Apply a conditioning pulse of Rivanicline for an extended period (e.g., 10-30 seconds).
-
Record the decay of the inward current during the application.
-
Fit the current decay to a single or double exponential function to determine the desensitization time constant(s).
-
To measure the recovery from desensitization, apply a pair of short test pulses of Rivanicline separated by increasing time intervals after the conditioning pulse.
-
Signaling Pathways and Experimental Workflow
Downstream Signaling of α4β2 nAChR Activation
Activation of α4β2 nAChRs by an agonist like Rivanicline leads to the influx of cations, primarily Na+ and Ca2+. The resulting depolarization can activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium. This elevation in intracellular calcium can trigger various downstream signaling cascades, including the activation of protein kinases and modulation of gene expression.
Experimental Workflow for Patch Clamp Analysis
The following diagram illustrates the key steps in the whole-cell patch clamp workflow for characterizing Rivanicline.
Logical Relationship for Characterizing Rivanicline's Partial Agonism
To fully characterize Rivanicline as a partial agonist, its effects should be compared to those of a full agonist (e.g., acetylcholine or nicotine) and a competitive antagonist.
References
Application Notes and Protocols: Morris Water Maze with Rivanicline Hemioxalate Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Morris Water Maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[1][2] This test is particularly valuable in the study of neurocognitive disorders, such as Alzheimer's disease, and for evaluating the efficacy of potential therapeutic agents.[2][3][4] Rivanicline hemioxalate, also known as TC-2403 or RJR-2403, is a selective partial agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype.[5] These receptors are implicated in cognitive processes, and agonists like Rivanicline have shown potential for nootropic effects, or cognitive enhancement. This document provides a detailed protocol for utilizing the Morris Water Maze to evaluate the cognitive-enhancing effects of this compound, particularly in a rodent model of cognitive impairment induced by scopolamine (B1681570).
Principle of the Assay
The MWM task requires a rodent to escape from a circular pool of opaque water by locating a submerged, hidden platform.[1] The animal must learn the platform's location using distal spatial cues available in the testing room.[6] Over a series of acquisition trials, a cognitively intact animal will learn the platform's location and swim to it with decreasing latency and path length. Memory retention is assessed in a subsequent probe trial where the platform is removed, and the time spent in the target quadrant is measured.
This compound is hypothesized to improve performance in this task, particularly in animals with induced cognitive deficits. Scopolamine, a muscarinic receptor antagonist, is often used to induce a transient and reversible cognitive impairment, providing a model to test the restorative effects of cognitive enhancers.
Materials and Equipment
-
Morris Water Maze: A circular tank (typically 120-150 cm in diameter for rats) filled with water.
-
Escape Platform: A platform (typically 10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Water Opacifier: Non-toxic white or black tempera paint or another opacifying agent to obscure the platform.
-
Water Heater and Thermometer: To maintain a constant water temperature (e.g., 22-26°C).
-
Video Tracking System: A camera mounted above the maze connected to software for recording and analyzing the animal's swim path, latency, and other parameters.
-
Distal Cues: Various high-contrast visual cues placed around the maze.
-
Animal Holding Cages: For acclimation and recovery.
-
This compound: To be dissolved in a suitable vehicle (e.g., saline).
-
Scopolamine hydrobromide: To be dissolved in a suitable vehicle (e.g., saline).
-
Syringes and Needles: For drug administration (e.g., subcutaneous or intraperitoneal injection).
-
Towels: For drying the animals after each trial.
Experimental Protocol
This protocol is designed for adult male rats and includes a cognitive impairment model using scopolamine. Appropriate adjustments should be made for other species or research questions.
Animal Subjects and Housing
-
Adult male Wistar or Sprague-Dawley rats (250-350 g) are commonly used.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before the start of the experiment.
Drug Preparation and Administration
-
This compound: Prepare a stock solution in sterile saline. Based on studies with similar compounds, a dose range of 0.1 - 1.0 mg/kg can be explored.
-
Scopolamine hydrobromide: Prepare a stock solution in sterile saline. A typical dose to induce cognitive impairment is 0.5 - 1.0 mg/kg.
-
Administer all drugs via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Administer this compound approximately 30-60 minutes before the start of the MWM trials.
-
Administer scopolamine approximately 20-30 minutes before the MWM trials.
Experimental Groups
A minimum of four groups are recommended for this type of study:
-
Vehicle Control: Receives vehicle for both Rivanicline and scopolamine.
-
Scopolamine Control: Receives vehicle for Rivanicline and scopolamine.
-
Rivanicline Treatment: Receives Rivanicline and scopolamine.
-
Rivanicline Alone: Receives Rivanicline and vehicle for scopolamine (to assess effects on non-impaired animals).
Morris Water Maze Procedure
The experiment is typically conducted over 5-7 days.
Day 1: Habituation (Visible Platform)
-
Fill the maze with water and ensure the temperature is stable. The water should be clear on this day.
-
Place the platform in one of the quadrants, but have it visible (1 cm above the water surface). A small, colored flag can be placed on the platform to increase its visibility.
-
Gently place each rat into the water facing the wall of the maze at one of the four designated start positions (North, South, East, West).
-
Allow the rat to swim and find the visible platform. If the rat does not find the platform within 60 seconds, gently guide it.
-
Allow the rat to remain on the platform for 15-20 seconds.
-
Conduct 4 trials per animal, with a different, randomized start position for each trial. The platform location should be varied between trials on this day.
Days 2-5: Acquisition Training (Hidden Platform)
-
Make the water opaque with the opacifying agent.
-
Submerge the platform 1-2 cm below the water surface in a fixed location (the target quadrant) for the remainder of the experiment.
-
Administer Rivanicline/vehicle and scopolamine/vehicle at the designated times before the first trial of the day.
-
For each rat, conduct 4 trials per day with a different, pseudo-randomized start position for each trial.
-
Place the rat in the water facing the wall.
-
The trial ends when the rat finds the platform or after a maximum of 60-90 seconds has elapsed (the escape latency).
-
If the rat finds the platform, allow it to remain there for 15 seconds.
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15 seconds.
-
Remove the rat, dry it with a towel, and return it to its home cage during the inter-trial interval (ITI) of at least 10-15 minutes.
-
Record the escape latency, swim path length, and swim speed for each trial using the video tracking software.
Day 6: Probe Trial (Memory Retention)
-
No drug administration on this day.
-
Remove the platform from the maze.
-
Place each rat into the maze at a novel start position (or the one furthest from the original platform location).
-
Allow the rat to swim freely for 60 seconds.
-
Record the swim path, the time spent in each quadrant, the number of times the animal crosses the former platform location, and the proximity to the former platform location.
Data Presentation
The quantitative data from the MWM experiment should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Acquisition Phase - Mean Escape Latency (seconds)
| Day | Vehicle Control | Scopolamine Control | Rivanicline + Scopolamine | Rivanicline Alone |
| 2 | 55.2 ± 4.1 | 58.1 ± 3.9 | 56.5 ± 4.3 | 54.8 ± 4.5 |
| 3 | 42.8 ± 3.5 | 53.7 ± 3.8 | 45.1 ± 3.6# | 41.5 ± 3.9 |
| 4 | 30.1 ± 2.9 | 48.2 ± 3.2 | 33.5 ± 3.1# | 28.9 ± 3.3 |
| 5 | 21.5 ± 2.4 | 45.5 ± 3.0* | 25.8 ± 2.7# | 20.7 ± 2.6 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Scopolamine Control. (Note: Data are hypothetical and for illustrative purposes).
Table 2: Probe Trial - Memory Retention Parameters
| Parameter | Vehicle Control | Scopolamine Control | Rivanicline + Scopolamine | Rivanicline Alone |
| Time in Target Quadrant (%) | 45.3 ± 3.7 | 28.1 ± 2.9 | 40.8 ± 3.5# | 46.1 ± 3.9 |
| Platform Crossings (count) | 4.2 ± 0.5 | 1.8 ± 0.3 | 3.7 ± 0.4# | 4.5 ± 0.6 |
| Swim Speed (cm/s) | 22.5 ± 1.1 | 22.1 ± 1.3 | 22.8 ± 1.2 | 23.0 ± 1.4 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Scopolamine Control. (Note: Data are hypothetical and for illustrative purposes).
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of Rivanicline at the synapse.
Experimental Workflow
Caption: Experimental workflow for the Morris Water Maze protocol.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scantox.com [scantox.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of Rivanicline in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rivanicline in human plasma. The method utilizes protein precipitation for sample preparation and employs a stable structural analog, Procainamide, as an internal standard (IS). Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been developed and is presented with parameters suitable for validation to support pharmacokinetic studies and therapeutic drug monitoring of Rivanicline.
Introduction
Rivanicline ((E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine) is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) agonist with selectivity for the α4β2 subtype. It has been investigated for its potential therapeutic effects in neurological disorders. To support its clinical development, a reliable and sensitive bioanalytical method is required for the quantification of Rivanicline in biological matrices. This application note provides a detailed protocol for the determination of Rivanicline concentrations in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Materials and Reagents
-
Rivanicline reference standard
-
Procainamide (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Rivanicline and Procainamide in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions:
-
Prepare working standard solutions of Rivanicline by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a working solution of the internal standard (Procainamide) at a concentration of 100 ng/mL in the same diluent.
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the Rivanicline working standard solutions into blank human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the Procainamide internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Tentative |
| Rivanicline (Quantifier) | 163.1 | 70.1 | 25 |
| Rivanicline (Qualifier) | 163.1 | 96.1 | 20 |
| Procainamide (IS) | 236.2 | 120.1 | 20 |
Note: Collision energies are instrument-dependent and should be optimized.
Method Validation (as per FDA Guidance)[1][2]
A full validation of this method should be performed according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2] The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Rivanicline and the IS.
-
Linearity and Range: The linearity of the calibration curve should be established over a suitable concentration range.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days.
-
Recovery: The extraction recovery of Rivanicline and the IS should be consistent and reproducible.
-
Matrix Effect: Evaluated to ensure that the plasma matrix does not interfere with the ionization of the analyte and the IS.
-
Stability: The stability of Rivanicline in plasma should be assessed under various conditions, including short-term bench-top, long-term storage, and freeze-thaw cycles.
Data Presentation
Quantitative Data Summary
The following tables present the expected performance characteristics of the validated method.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Rivanicline | 1 - 1000 | ≥ 0.99 |
Table 4: Accuracy and Precision (Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 85 - 115 | ≤ 15 |
| Medium | 100 | 85 - 115 | ≤ 15 |
| High | 800 | 85 - 115 | ≤ 15 |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Rivanicline | > 85 | 90 - 110 |
| Procainamide (IS) | > 85 | 90 - 110 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Rivanicline quantification.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of Rivanicline in human plasma. The described protocol, utilizing protein precipitation for sample preparation and Procainamide as an internal standard, offers a reliable and sensitive approach suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method is ready for full validation to support the clinical development of Rivanicline.
References
Preparation of Rivanicline Hemioxalate Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation of Rivanicline hemioxalate solutions intended for in vivo research. Rivanicline is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), exhibiting high selectivity for the α4β2 subtype, and also demonstrates agonist activity at α7 nAChRs. This document outlines methods for solubilization, provides stability information, and summarizes key quantitative data to aid in the design and execution of pre-clinical studies. Furthermore, it details the signaling pathways influenced by Rivanicline, offering a molecular context for its pharmacological effects.
Physicochemical Properties and Solubility
Table 1: Solubility of this compound in Various Solvent Systems
| Solvent System | Achievable Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.06 mM) | Clear solution | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.06 mM) | Clear solution | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.06 mM) | Clear solution | [3] |
| DMSO | 50 mg/mL (241.28 mM) | Requires sonication | [4] |
Stability and Storage
Proper storage of this compound and its solutions is critical to ensure compound integrity. For long-term storage, the solid compound should be kept in a well-sealed container. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is strongly recommended that aqueous working solutions for in vivo experiments be prepared fresh on the day of use to minimize degradation.[3]
Experimental Protocols
Protocol 1: Preparation of a Multi-Component Vehicle Solution
This protocol is suitable for achieving a clear solution of this compound for systemic administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution in DMSO: Accurately weigh the desired amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Sonication may be used to aid dissolution.[3]
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Final Solution Preparation: Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the vehicle.
-
Mixing: Vortex the final solution thoroughly to ensure homogeneity. Visually inspect for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[3]
Protocol 2: Preparation of a Corn Oil-Based Solution
This protocol is an alternative for subcutaneous or intraperitoneal administration, particularly for compounds with lipophilic characteristics.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile-filtered
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution in DMSO: As described in Protocol 1, prepare a concentrated stock solution of this compound in DMSO.
-
Final Solution Preparation: Add the DMSO stock solution to the corn oil to a final concentration of 10% DMSO.[3] For example, to prepare 1 mL of solution, add 100 µL of the DMSO stock to 900 µL of sterile corn oil.
-
Mixing: Vortex the solution extensively to form a uniform suspension or solution.
In Vivo Administration and Dosing
This compound has been administered in preclinical studies via subcutaneous (s.c.) and intraperitoneal (i.p.) routes. The selection of the route and dose will depend on the specific experimental design and animal model.
Table 2: Examples of In Vivo Dosing of Rivanicline
| Dose Range | Administration Route | Animal Model | Observed Effects | Reference |
| 0 - 1.2 µmol/kg | s.c. | Rat | Improved passive avoidance retention and enhanced working/reference memory. | [3][5] |
| 75 - 125 µmol/kg | s.c. | Mouse | Decrease in body temperature, respiratory rate, and locomotor activity. | [3][6] |
| 2 mg/kg | i.p. | Mouse | Restoration of learning ability in an eyeblink conditioning model. | [3][6] |
| 0.6 µmol/kg | Not specified | Not specified | Reversed scopolamine-induced amnesia. | [3][6] |
Mechanism of Action and Signaling Pathways
Rivanicline acts as a partial agonist at α4β2 nicotinic acetylcholine receptors and a full agonist at α7 nicotinic acetylcholine receptors.[7] Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+. This initial event triggers a cascade of downstream signaling pathways that modulate neuronal excitability and neurotransmitter release.
Rivanicline Signaling Overview
Figure 1. Overview of Rivanicline's interaction with nAChRs.
Downstream Signaling Pathways
The influx of calcium following the activation of α4β2 and α7 nAChRs initiates several key downstream signaling cascades. These pathways are implicated in the modulation of inflammation, cell survival, and synaptic plasticity.
Figure 2. Key downstream signaling pathways activated by Rivanicline.
Experimental Workflow
The following diagram outlines a typical workflow for the preparation and administration of this compound for an in vivo study.
Figure 3. Workflow for Rivanicline solution preparation and in vivo use.
References
- 1. This compound | C22H30N4O4 | CID 78357774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. gen.store [gen.store]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Procognitive effects of varenicline in the animal model of schizophrenia depend on α4β2- and α 7-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivanicline hemioxalate stability and proper storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and proper storage of Rivanicline hemioxalate, a selective partial agonist of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs). The following protocols are intended to serve as a guide for researchers and drug development professionals working with this compound.
Application Note 1: Proper Storage and Handling of this compound
Proper storage and handling are crucial for maintaining the integrity and stability of this compound. The following conditions are recommended based on information from commercial suppliers.
Storage of Solid Compound:
The solid form of this compound should be stored at 4°C in a tightly sealed container, protected from moisture.[1]
Storage of Stock Solutions:
For long-term storage, it is recommended to prepare stock solutions and store them at low temperatures. The stability of stock solutions is dependent on the storage temperature:
| Storage Temperature | Recommended Storage Period |
| -20°C | Up to 1 month[1] |
| -80°C | Up to 6 months[1] |
Table 1: Recommended Storage Conditions for this compound Stock Solutions.[1]
It is critical to use tightly sealed containers to prevent solvent evaporation and contamination. For in vivo experiments, it is advisable to prepare fresh solutions on the day of use.[2]
Reconstitution of the Compound:
For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Application Note 2: Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. As specific forced degradation data for this compound is not publicly available, this section provides a general protocol based on International Council for Harmonisation (ICH) guidelines.
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.
Experimental Protocol:
A solution of this compound (e.g., 1 mg/mL in a suitable solvent like a mixture of water and acetonitrile) should be subjected to the following stress conditions:
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation (Solid) | 105°C for 48 hours |
| Thermal Degradation (Solution) | 60°C for 48 hours |
| Photolytic Degradation (Solid & Solution) | Exposed to UV light (200 Wh/m²) and visible light (1.2 million lux hours) |
Table 2: Recommended Stress Conditions for Forced Degradation Studies.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound. For each stress condition, transfer an aliquot of the stock solution into a separate vial. For solid-state stress, weigh the required amount of the compound into vials.
-
Stress Application: Expose the samples to the conditions outlined in Table 2. A control sample, protected from stress, should be analyzed concurrently.
-
Neutralization: After the specified time, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and to profile the degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent drug in the stressed samples to ensure that the chromatographic peak is homogeneous and not co-eluting with any degradation products.
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Application Note 3: Protocol for a Stability-Indicating HPLC-UV Method for this compound
A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This section outlines a general protocol for developing and validating an HPLC-UV method for this compound.
Objective: To develop and validate a specific, accurate, and precise stability-indicating reversed-phase HPLC method for the quantification of this compound.
1. Method Development:
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for the analysis of small molecules.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.
-
Gradient Elution: A gradient elution program may be necessary to achieve adequate separation of the parent drug from all potential degradation products within a reasonable run time.
2. Method Validation:
The developed method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by analyzing stressed samples and ensuring the Rivanicline peak is free from co-eluting peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations (e.g., 50-150% of the expected working concentration).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | RSD of results should be within acceptable limits after minor changes in parameters |
Table 3: Typical Acceptance Criteria for HPLC Method Validation.
Signaling Pathway of Rivanicline
Rivanicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[3][4] Upon binding, it modulates the activity of this ion channel, leading to downstream effects on neurotransmitter release.
Caption: Signaling pathway of Rivanicline.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Rivanicline Hemioxalate Dosage to Minimize Side Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivanicline hemioxalate. The information provided aims to help optimize experimental dosages to minimize common side effects observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high selectivity for the α4β2 subtype.[1] Its mechanism of action involves binding to these receptors, which are widely distributed in the central nervous system. This interaction can modulate the release of various neurotransmitters, leading to its potential therapeutic effects, which have been investigated for conditions such as Alzheimer's disease and ulcerative colitis.[1]
Q2: What are the most common side effects observed with this compound in preclinical studies?
Preclinical studies in animal models have identified several dose-dependent side effects of this compound, including:
-
Hypothermia: A decrease in core body temperature.
-
Respiratory Depression: A reduction in the rate of breathing.
-
Changes in Locomotor Activity: Both increases and decreases in movement have been observed, depending on the dose.
It is important to note that Rivanicline is reported to be 15 to 50 times less potent than nicotine (B1678760) in producing these side effects.[2]
Q3: How can I minimize these side effects in my experiments?
The primary strategy for minimizing side effects is careful dose selection and optimization. It is recommended to start with a low dose and titrate upwards to find the optimal therapeutic window where the desired effects are observed with minimal side effects. The tables and troubleshooting guides below provide more specific guidance.
Troubleshooting Guides
Issue 1: Observed Hypothermia in Animal Subjects
Description: A significant decrease in the core body temperature of rodents following the administration of this compound.
Troubleshooting Steps:
-
Confirm Accurate Temperature Measurement: Ensure that you are using a calibrated thermometer and a consistent measurement technique (e.g., rectal probe insertion depth and duration) to obtain reliable readings.[3][4] Inaccurate measurements can lead to misinterpretation of the drug's effect.
-
Review Dosage: Hypothermia induced by nicotinic agonists is a dose-dependent effect.[5] Consult the dose-response table below to determine if the administered dose is in the range known to cause significant temperature drops.
-
Dose Adjustment: If the observed hypothermia is compromising the experiment, consider reducing the dose. A stepwise dose reduction is recommended to identify a dose that maintains the desired pharmacological effect while minimizing the hypothermic response.
-
Consider Environmental Temperature: Maintaining the ambient temperature of the animal housing and testing rooms within a stable, thermoneutral zone can help to mitigate drug-induced hypothermia.
Quantitative Data Summary: Nicotine-Induced Hypothermia in Mice (as a reference for Rivanicline)
| Dose of Nicotine (mg/kg, i.p.) | Expected Decrease in Core Body Temperature (°C) | Notes |
| 0.5 | Dose-dependent decrease | Nicotine induces a dose-dependent hypothermia.[5] |
| 1.0 | Dose-dependent decrease | The response can be inhibited by a centrally active nicotinic receptor antagonist.[5] |
| 2.0 | Dose-dependent decrease | The hypothermic effects of nicotine are thought to be mediated by β2-containing nAChR subtypes. |
Note: Rivanicline is 15-50 times less potent than nicotine in inducing hypothermia.[2] This table should be used as a general guideline, and specific dose-response studies for Rivanicline are recommended.
Issue 2: Observed Respiratory Depression in Animal Subjects
Description: A noticeable decrease in the respiratory rate of rodents after this compound administration.
Troubleshooting Steps:
-
Accurate Respiratory Monitoring: Ensure the use of a reliable method for measuring respiratory rate, such as a whole-body plethysmography system, to get accurate data.[6]
-
Evaluate Dosage: Respiratory depression is a known side effect of high doses of central nervous system-acting drugs. Review the dose being used in the context of the available preclinical data.
-
Dose Reduction: If respiratory depression is a concern, a reduction in the this compound dose is the primary mitigation strategy.
-
Consider Co-administration with a Respiratory Stimulant: Research suggests that some nicotinic agonists can counter opioid-induced respiratory depression.[6][7][8] While not a standard procedure, in specific experimental paradigms, the use of a respiratory stimulant could be explored, but this would require careful justification and control experiments.
Quantitative Data Summary: Effect of a Selective α4β2 Nicotinic Agonist on Fentanyl-Induced Respiratory Depression in Rats (as an illustrative example)
| Treatment | Respiratory Rate (% of control) |
| Vehicle + Fentanyl | 43 ± 32% |
| Varenicline + Fentanyl | 85 ± 14% |
| A85380 + Fentanyl | 93.4 ± 33.7% |
This table demonstrates the principle that α4β2 nicotinic agonists can mitigate respiratory depression induced by other agents.[6][8] Direct dose-response data for Rivanicline-induced respiratory depression is limited.
Issue 3: Unintended Changes in Locomotor Activity
Description: Significant and unintended increases or decreases in the locomotor activity of rodents, which may interfere with behavioral experiments.
Troubleshooting Steps:
-
Standardized Locomotor Activity Assessment: Use a validated open-field test or locomotor activity chamber with consistent environmental conditions (e.g., lighting, noise) to ensure reliable measurements.[6][9][10]
-
Analyze Dose-Dependent Effects: The effect of nicotinic agonists on locomotor activity is complex and dose-dependent. Low doses may increase activity, while high doses can cause an initial depression followed by hyperactivity or a general decrease in movement.[11][12][13]
-
Optimize Dosage: Carefully select the dose of this compound based on the desired outcome. If the goal is to assess cognitive effects without confounding locomotor changes, it is crucial to identify a dose that does not significantly alter spontaneous activity.
-
Habituation: Ensure adequate habituation of the animals to the testing environment before drug administration to minimize novelty-induced hyperactivity, which can confound the drug's effects.
Quantitative Data Summary: Effects of Nicotine on Locomotor Activity in Rats (as a reference for Rivanicline)
| Dose of Nicotine (mg/kg, s.c.) | Effect on Locomotor Activity |
| 0.25 | Increased locomotor activity.[13] |
| 0.50 | Increased locomotor activity.[13] |
| 0.75 | Increased locomotor activity.[13] |
| High Doses | Can decrease both rearing and locomotor behavior.[12] |
Note: The effect of nicotine on locomotor activity can be biphasic and is influenced by factors such as the novelty of the environment and the animal's prior exposure to the drug.[11][12][13] Rivanicline is 15-50 times less potent than nicotine.[2]
Experimental Protocols
Protocol 1: Assessment of Body Temperature in Rodents
Objective: To accurately measure the core body temperature of rodents following the administration of this compound.
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the start of the experiment.
-
Baseline Measurement: Record the baseline body temperature of each animal before drug administration.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).
-
Temperature Measurement:
-
Use a calibrated rectal thermometer with a flexible probe.
-
Gently restrain the animal.
-
Lubricate the probe with a non-irritating, water-soluble lubricant.
-
Insert the probe to a consistent depth (e.g., 2 cm for rats, 1.5 cm for mice) to ensure measurement of core body temperature.[3]
-
Record the temperature at predefined time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis: Compare the post-treatment temperatures to the baseline and to a vehicle-treated control group.
Protocol 2: Assessment of Respiratory Rate in Rodents
Objective: To measure the respiratory rate of rodents to assess for potential respiratory depression induced by this compound.
Methodology:
-
Animal Acclimation: Acclimate the animals to the plethysmography chambers before the experiment to reduce stress-induced respiratory changes.
-
Apparatus: Use a whole-body plethysmograph system designed for conscious, unrestrained rodents.
-
Baseline Measurement: Record the baseline respiratory rate for each animal for a stable period (e.g., 15-30 minutes).
-
Drug Administration: Administer this compound.
-
Respiratory Rate Monitoring: Continuously record the respiratory rate for a defined period post-administration.
-
Data Analysis: Analyze the data to determine the time course and magnitude of any changes in respiratory rate compared to baseline and a vehicle-treated control group.
Protocol 3: Assessment of Locomotor Activity in Rodents
Objective: To quantify the effect of this compound on spontaneous locomotor activity.
Methodology:
-
Apparatus: Use an open-field arena or a set of locomotor activity chambers equipped with infrared beams to automatically track movement.
-
Environmental Conditions: Maintain consistent lighting, temperature, and low-noise conditions throughout the experiment.
-
Habituation: Place the animals in the testing apparatus for a period (e.g., 30-60 minutes) on the day before the experiment to allow for habituation to the novel environment.
-
Drug Administration: Administer this compound.
-
Activity Monitoring: Immediately after administration, place the animal in the center of the open field or in the activity chamber and record locomotor activity for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Compare the results between different dose groups and a vehicle-treated control group.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Workflow for optimizing Rivanicline dosage in preclinical studies.
References
- 1. Menthol and nicotine oppositely modulate body temperature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Countering opioid-induced respiratory depression by non-opioids that are respiratory stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced nicotinic receptor function in sympathetic ganglia is responsible for the hypothermia in the acetylcholinesterase knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of nicotinic agonists as desensitizers at presynaptic α4β2- and α4α5β2-nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotine-induced hypothermia through an indirect dopaminergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Countering Opioid-induced Respiratory Depression in Male Rats with Nicotinic Acetylcholine Receptor Partial Agonists Varenicline and ABT 594 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activating α4β2 Nicotinic Acetylcholine Receptors Alleviates Fentanyl-induced Respiratory Depression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locomotor activity in rats after administration of nicotinic agonists intracerebrally - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of nicotine in combination with drugs described as positive allosteric nicotinic acetylcholine receptor modulators in vitro: discriminative stimulus and hypothermic effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Nicotine Exposure on Locomotor Activity and pCREB levels in the Ventral Striatum of Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of nicotine on locomotor behavior in non-tolerant rats: a multivariate assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of nicotine on locomotor activity and dopamine overflow in the alcohol-preferring AA and alcohol-avoiding ANA rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Rivanicline hemioxalate solubility issues for experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues with Rivanicline hemioxalate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the hemioxalate salt of Rivanicline, a partial agonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with high selectivity for the α4β2 subtype.[1] Its mechanism of action involves binding to these receptors, which are ligand-gated ion channels. This binding event leads to a conformational change in the receptor, opening the channel and allowing the influx of cations such as sodium (Na+) and calcium (Ca2+). This influx results in an excitatory postsynaptic potential, which can trigger neuronal activation and the release of various neurotransmitters.
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, it can be formulated in a mixture of DMSO, PEG300, Tween-80, and saline, or in a solution containing DMSO and SBE-β-CD in saline.[2]
Q3: My this compound solution appears cloudy or has visible particles. What should I do?
A3: Cloudiness or visible particles in your solution indicate that the compound has not fully dissolved or has precipitated. First, ensure you are using a high-purity, anhydrous solvent, as absorbed moisture can reduce solubility.[3] Try vortexing the solution vigorously for 1-2 minutes. If particles persist, sonication in a water bath for 10-15 minutes or gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.[3]
Q4: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it in my aqueous experimental buffer. How can I prevent this?
A4: This phenomenon, often called "crashing out," occurs due to the poor solubility of the compound in the aqueous buffer. To prevent this, instead of a single large dilution, perform a serial dilution of your DMSO stock solution in the pre-warmed aqueous buffer.[3] Adding the stock solution dropwise while gently vortexing the buffer can also help. Additionally, ensure the final concentration of DMSO in your working solution is kept to a minimum (typically below 0.5%) to avoid solvent-related precipitation and cell toxicity.[4]
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is recommended to store stock solutions of this compound at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is suitable.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent System | Concentration | Observations |
| Water | 4.74 mg/mL (predicted) | [1] |
| DMSO | ≥ 50 mg/mL | Sonication may be required.[5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 12.06 mM) | Clear solution, suitable for in vivo use.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 12.06 mM) | Clear solution, suitable for in vivo use.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 12.06 mM) | Clear solution, suitable for in vivo use.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 414.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.145 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex vigorously for 1-2 minutes until the compound is fully dissolved.
-
Troubleshooting dissolution: If the compound does not fully dissolve, place the tube in a water bath sonicator for 10-15 minutes. Alternatively, you can warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[3]
-
Storage: Once a clear solution is obtained, aliquot the stock solution into single-use volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration: For this example, we will prepare a 10 µM working solution.
-
Perform serial dilutions: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This will result in a 100 µM solution. Vortex gently to mix. b. Prepare the final working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium. This will give you a final concentration of 10 µM.
-
Final DMSO concentration: The final DMSO concentration in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.
-
Immediate use: It is recommended to prepare the working solution fresh for each experiment.
Visualizations
Signaling Pathway of Rivanicline at the α4β2 nAChR
Caption: Rivanicline's agonism on α4β2 nAChRs leads to ion influx and downstream signaling.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A stepwise workflow for addressing solubility challenges with this compound.
References
Identifying and minimizing off-target effects of Rivanicline hemioxalate
Welcome to the Technical Support Center for Rivanicline Hemioxalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects during experimentation with this selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the hemioxalate salt of Rivanicline, a partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs). Its primary target is the α4β2 nAChR subtype, for which it displays high selectivity.[1][2][3][4][5] Rivanicline has been investigated for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer's disease, and for its anti-inflammatory properties.[2][5]
Q2: What are off-target effects and why are they a concern?
Q3: Are there any known off-target effects of Rivanicline?
While Rivanicline is known for its high selectivity for the α4β2 nAChR, it is important to consider potential off-target activities. As a nicotinic agonist, it may interact with other nAChR subtypes, albeit with lower affinity. Additionally, some studies suggest that the effects of certain nicotinic agonists can be mediated by the release of other neurotransmitters, such as noradrenaline, which could be considered an off-target effect depending on the experimental context.[2] It is also crucial to note that prolonged exposure to nicotinic agonists can lead to the upregulation of nAChRs, which may complicate the interpretation of long-term studies.[6]
Q4: How can I minimize the risk of off-target effects in my experiments?
Minimizing off-target effects starts with good experimental design. Key strategies include:
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Dose-Response Curves: Always perform a dose-response curve to identify the minimal effective concentration of Rivanicline for your desired on-target effect.
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Use of Controls: Include appropriate controls, such as a structurally related inactive compound or a well-characterized antagonist, to confirm that the observed effect is due to the specific action of Rivanicline on its target.
-
Orthogonal Approaches: Validate your findings using multiple, independent methods. For example, if you observe a phenotypic change, confirm the involvement of the α4β2 nAChR using genetic approaches like siRNA or CRISPR/Cas9 to knockdown the receptor.
-
Selectivity Profiling: If unexpected results are observed, consider performing a broader selectivity screen against a panel of other receptors and enzymes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype Observed | The effect may be due to an off-target interaction of Rivanicline. | 1. Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that Rivanicline is binding to the α4β2 nAChR in your experimental system. 2. Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of the α4β2 nAChR. If the phenotype persists, it is likely an off-target effect. 3. Antagonist Rescue: Attempt to reverse the phenotype by co-administering a selective α4β2 nAChR antagonist. |
| Lack of Dose-Response Correlation | At higher concentrations, Rivanicline may be engaging lower-affinity off-targets, leading to a complex or non-monotonic dose-response curve. | 1. Re-evaluate Concentration Range: Focus on a narrower, lower concentration range around the EC50 for the on-target effect. 2. Off-Target Screening: Consider screening Rivanicline against a panel of other nAChR subtypes and other relevant receptors to identify potential off-targets at higher concentrations. |
| Discrepancy Between In Vitro and In Vivo Results | Differences in metabolism, bioavailability, or the expression of off-target proteins between your in vitro model and the in vivo system could be responsible. | 1. Metabolite Profiling: Investigate the metabolic profile of Rivanicline in your in vivo model to determine if active metabolites are contributing to the observed effects. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the concentration of Rivanicline in the target tissue with the observed pharmacological effect. 3. Cross-Species Comparison: If possible, compare the expression levels of the α4β2 nAChR and potential off-targets in your in vitro and in vivo models. |
| Cellular Toxicity at Higher Concentrations | Off-target interactions are a common cause of cellular toxicity. | 1. Lower the Concentration: Determine the lowest effective concentration that elicits the desired on-target effect without causing toxicity. 2. Control Compound: Use a structurally similar but inactive analog as a negative control to rule out non-specific toxicity related to the chemical scaffold. |
Quantitative Data
Binding Affinity and Potency of Rivanicline
| Receptor/Tissue | Ligand | Parameter | Value | Species |
| Rat Brain Cortex nAChRs | Rivanicline | Kᵢ | 26 nM | Rat |
| Rat Brain Cortex nAChRs | Rivanicline | EC₅₀ | 732 nM | Rat |
| α4β2 nAChR | Rivanicline | Kᵢ | 26 nM | - |
| α4β2 nAChR | Rivanicline | EC₅₀ | 16 µM | - |
Kᵢ (Inhibition Constant) is a measure of binding affinity. A lower Kᵢ indicates a higher affinity. EC₅₀ (Half-maximal Effective Concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the binding of Rivanicline to the α4β2 nAChR in a cellular context.
Materials:
-
Cells expressing the α4β2 nAChR
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes
-
Thermal cycler or heating block
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against the α4β2 nAChR subunit and a loading control)
Procedure:
-
Cell Treatment: Treat cells with various concentrations of Rivanicline or DMSO for a predetermined time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Western Blotting: Analyze the amount of soluble α4β2 nAChR in the supernatant by Western blotting. A shift in the melting curve to a higher temperature in the presence of Rivanicline indicates target engagement.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is to determine the binding affinity of Rivanicline for the α4β2 nAChR.
Materials:
-
Cell membranes or tissue homogenates expressing the α4β2 nAChR
-
A suitable radioligand with high affinity for the α4β2 nAChR (e.g., [³H]epibatidine or [³H]cytisine)
-
This compound (as the competitor)
-
Binding buffer
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes/homogenate with a fixed concentration of the radioligand and varying concentrations of Rivanicline.
-
Equilibration: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the Rivanicline concentration. The IC₅₀ (the concentration of Rivanicline that inhibits 50% of the specific binding of the radioligand) can then be calculated and converted to a Kᵢ value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Receptor Desensitization with Rivanicline Hemioxalate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Rivanicline hemioxalate for the study of nicotinic acetylcholine (B1216132) receptor (nAChR) desensitization. The information is presented in a question-and-answer format, supplemented with detailed troubleshooting guides, data summaries, experimental protocols, and signaling pathway diagrams.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a salt form of Rivanicline, a synthetic organic compound that acts as a partial agonist at neural nicotinic acetylcholine receptors (nAChRs).[1][2] It exhibits high selectivity for the α4β2 subtype of nAChRs.[1][3][4] As a partial agonist, Rivanicline binds to the same site as the endogenous agonist acetylcholine (ACh) but elicits a submaximal receptor response.[5][6] This property is crucial for its role in addressing receptor desensitization.
Q2: How does Rivanicline's partial agonism help in studying or mitigating receptor desensitization?
A2: Receptor desensitization is a process where prolonged or repeated exposure to an agonist leads to a reduced receptor response.[7] Full agonists, like nicotine (B1678760), can induce profound and rapid desensitization of α4β2 nAChRs.[8] Rivanicline, as a partial agonist, can occupy the receptor binding site and induce a lower level of activation, which in turn leads to a different desensitization profile compared to full agonists.[5][9] By competing with full agonists for the same binding site, Rivanicline can also reduce the desensitization caused by the full agonist.[5] This makes it a valuable tool for studying the mechanisms of desensitization and for developing therapeutic strategies to overcome it.
Q3: What are the different stoichiometries of the α4β2 nAChR, and how does Rivanicline interact with them?
A3: The α4β2 nAChR exists in two primary stoichiometric forms: (α4)2(β2)3 and (α4)3(β2)2.[2][10] These isoforms exhibit different sensitivities to agonists and have distinct pharmacological properties.[10] The (α4)2(β2)3 stoichiometry typically shows high sensitivity to agonists, while the (α4)3(β2)2 form has a lower sensitivity.[10] Rivanicline's affinity and efficacy can differ between these two stoichiometries, which is an important consideration in experimental design and data interpretation.
Q4: What are the key downstream signaling events following α4β2 nAChR activation?
A4: Activation of the α4β2 nAChR, a ligand-gated ion channel, leads to a conformational change that opens the channel pore.[11] This allows the influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the neuron.[11] The influx of these ions causes membrane depolarization, leading to an excitatory postsynaptic potential and neuronal activation.[11] The increase in intracellular Ca2+ can also trigger various downstream signaling cascades, including the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection.[12]
Data Presentation
Table 1: In Vitro Pharmacological Profile of Rivanicline at Human α4β2 nAChRs
| Parameter | Value | Reference |
| Binding Affinity (Ki) | ||
| α4β2 nAChR | 26 nM | [4] |
| Functional Potency (EC50) | ||
| α4β2 nAChR (High-affinity activation) | 0.06 - 18 µM | [1] |
| α4β2 nAChR (Low-affinity activation) | Varies | [1] |
| Functional Efficacy | ||
| α4β2 nAChR (vs. Acetylcholine) | Partial Agonist | [5][6] |
| Desensitization (IC50) | ||
| α4β2 nAChR (High-affinity desensitization) | 0.05 - 2.8 nM | [1] |
Note: Values can vary depending on the experimental conditions and the specific stoichiometry of the α4β2 receptor being studied.
Experimental Protocols
Protocol 1: Electrophysiological Assessment of α4β2 nAChR Desensitization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To measure the extent and kinetics of α4β2 nAChR desensitization induced by this compound and to compare it with a full agonist.
Materials:
-
Xenopus laevis oocytes expressing human α4 and β2 nAChR subunits
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
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This compound stock solution (in water or appropriate buffer)
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Full agonist stock solution (e.g., Acetylcholine or Nicotine)
-
Perfusion system
Methodology:
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA for human α4 and β2 subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Voltage Clamping: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3M KCl. Clamp the membrane potential at a holding potential of -70 mV.
-
Baseline Response: Perfuse the oocyte with the recording solution. Apply a brief pulse (e.g., 1-2 seconds) of a saturating concentration of the full agonist (e.g., 1 mM Acetylcholine) to elicit a maximal current response (Imax). Allow for complete washout and recovery of the response.
-
Concentration-Response Curve: Apply increasing concentrations of this compound to the oocyte and record the peak inward current at each concentration. Normalize the responses to the Imax obtained with the full agonist to determine the partial agonist efficacy.
-
Desensitization Protocol:
-
Establish a stable baseline response to a brief application of a test concentration of the full agonist (e.g., EC50 concentration).
-
Pre-apply this compound at a specific concentration for a defined period (e.g., 1-5 minutes) to induce desensitization.
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During the continued presence of Rivanicline, apply the test concentration of the full agonist and measure the peak current. The reduction in the current amplitude compared to the baseline response indicates the degree of desensitization.
-
To study the kinetics of desensitization, apply Rivanicline for varying durations before co-application with the full agonist.
-
-
Data Analysis: Fit the concentration-response data to the Hill equation to determine EC50 and maximal efficacy.[13] Calculate the percentage of desensitization at each Rivanicline concentration and time point.
Protocol 2: Calcium Imaging Assay to Monitor α4β2 nAChR Desensitization in a Mammalian Cell Line
Objective: To visualize and quantify changes in intracellular calcium levels in response to this compound and to assess its effect on agonist-induced calcium influx and desensitization.
Materials:
-
Mammalian cell line stably expressing human α4β2 nAChRs (e.g., SH-EP1 or HEK293)
-
Cell culture reagents
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[14][15][16]
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Full agonist stock solution (e.g., Nicotine)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Methodology:
-
Cell Culture: Plate the α4β2-expressing cells in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates).
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Wash the cells with HBSS and then incubate them with the Fluo-4 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.
-
-
Baseline Fluorescence: Measure the baseline fluorescence intensity of the cells.
-
Agonist Application and Desensitization:
-
To determine the concentration-response of Rivanicline, add increasing concentrations of this compound to the cells and record the change in fluorescence intensity over time.
-
To assess desensitization, pre-incubate the cells with a specific concentration of this compound for a defined period.
-
Following the pre-incubation, add a full agonist (e.g., nicotine at its EC50 concentration) and measure the peak fluorescence response.
-
Compare the response in Rivanicline-pre-treated cells to the response in cells treated with the full agonist alone.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of fluorescence change to baseline fluorescence (ΔF/F0). Plot the concentration-response curves and calculate the percentage of desensitization.
Troubleshooting Guides
Issue 1: High Variability in Electrophysiology Recordings
| Possible Cause | Suggested Solution |
| Oocyte health and receptor expression levels | Use healthy, stage V-VI oocytes. Optimize the amount of cRNA injected and the incubation time to ensure consistent receptor expression. |
| Electrode instability | Ensure microelectrodes have a stable resistance (typically 0.5-2 MΩ). Check for leaks in the electrode holders. |
| Inconsistent drug application | Calibrate the perfusion system to ensure rapid and complete solution exchange. Use a consistent application duration and flow rate. |
| Receptor rundown | Allow for sufficient recovery time between agonist applications to prevent cumulative desensitization or receptor rundown. |
Issue 2: Low Signal-to-Noise Ratio in Calcium Imaging
| Possible Cause | Suggested Solution |
| Suboptimal dye loading | Optimize the concentration of Fluo-4 AM and the loading time and temperature. Ensure complete de-esterification of the dye. |
| Cell health | Ensure cells are healthy and not overgrown. Perform experiments on cells at a consistent confluency. |
| Phototoxicity or photobleaching | Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent if necessary. |
| Low receptor expression | Verify the expression level of α4β2 nAChRs in the cell line using techniques like Western blotting or immunocytochemistry. |
Issue 3: Unexpected or Inconsistent Desensitization Results
| Possible Cause | Suggested Solution |
| This compound solution instability | Prepare fresh stock solutions of this compound regularly and store them appropriately.[17] Verify the final concentration in the experimental buffer. |
| Presence of both high- and low-sensitivity receptor isoforms | The observed response may be a composite of the two α4β2 stoichiometries. Consider using cell lines expressing a single isoform or pharmacological tools to isolate the response of one isoform. |
| Incomplete washout of the compound | Ensure a thorough and sufficiently long washout period between drug applications to allow for the dissociation of Rivanicline from the receptors. |
| Off-target effects | At high concentrations, Rivanicline may have effects on other receptors. Perform control experiments with non-transfected cells or in the presence of specific antagonists for other potential targets. |
Mandatory Visualizations
Caption: Signaling pathway of α4β2 nAChR activation and desensitization.
Caption: Experimental workflow for assessing receptor desensitization.
Caption: Troubleshooting logic for inconsistent desensitization data.
References
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agonist efficacy and receptor desensitization: from partial truths to a fuller picture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of desensitization and recovery from desensitization for human α4β2-nicotinic acetylcholine receptors stably expressed in SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights Into the Differential Desensitization of α4β2 Nicotinic Acetylcholine Receptor Isoforms Obtained With Positive Allosteric Modulation of Mutant Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]
- 12. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiology | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. medchemexpress.com [medchemexpress.com]
How to avoid precipitation of Rivanicline hemioxalate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the precipitation of Rivanicline hemioxalate in solution. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of formulation data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation of this compound solutions.
Frequently Asked Questions (FAQs):
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Q1: Why is my this compound precipitating out of solution?
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A1: Precipitation of this compound can be attributed to several factors, including solution pH, concentration, temperature, and the choice of solvent or co-solvents. Rivanicline is a basic compound with a pKa of 10.47 for its strongest basic site. Therefore, its solubility is highly dependent on the pH of the solution. In solutions with a pH approaching or exceeding this pKa, the compound will be less protonated and thus less soluble, leading to precipitation. Exceeding the solubility limit in a given solvent system at a specific temperature will also cause precipitation.
-
-
Q2: What is the recommended solvent for dissolving this compound?
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A2: this compound has limited solubility in aqueous solutions alone. To achieve higher concentrations, co-solvents are necessary. Common and effective solvent systems include combinations of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. For in vivo studies, specific formulations using these co-solvents have been shown to be effective.[1] It is recommended to first prepare a stock solution in DMSO and then dilute it with other co-solvents.
-
-
Q3: How can I increase the solubility of this compound in my formulation?
-
A3: To increase solubility, you can:
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Adjust the pH: Maintain a pH well below the pKa of 10.47 to ensure the compound remains in its more soluble, protonated form.
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Use Co-solvents: Employing co-solvents like DMSO, PEG300, and Tween-80 can significantly enhance solubility.[1]
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Utilize Excipients: Incorporating solubilizing excipients such as sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes that improve aqueous solubility.[1]
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Apply Heat and/or Sonication: Gentle heating and/or sonication can help dissolve the compound, especially if precipitation is observed during preparation.[1]
-
-
-
Q4: What is the recommended storage condition for this compound solutions?
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A4: Stock solutions of this compound should be stored at low temperatures to maintain stability. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is suitable.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
-
-
Q5: Can I prepare a concentrated aqueous stock solution of this compound?
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A5: Preparing a highly concentrated stock solution of this compound in pure water is not recommended due to its limited aqueous solubility. A stock solution in an organic solvent like DMSO is the preferred starting point for further dilutions into aqueous-based media.
-
Data Presentation: this compound Formulation Strategies
The following table summarizes established formulation protocols for achieving a clear solution of this compound at a concentration of at least 2.5 mg/mL. These formulations are particularly relevant for in vivo research applications.
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Primary Solvent | DMSO | DMSO | DMSO |
| Co-Solvent 1 | PEG300 | 20% SBE-β-CD in Saline | Corn Oil |
| Co-Solvent 2 | Tween-80 | - | - |
| Aqueous Vehicle | Saline | - | - |
| Final Concentration | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
| Appearance | Clear Solution | Clear Solution | Clear Solution |
| Reference | [1] | [1] | [1] |
Experimental Protocols
Protocol for Preparation of this compound Solution (Based on Protocol 1)
This protocol details the step-by-step procedure for preparing a this compound solution suitable for experimental use.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
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Tween-80
-
Saline solution (0.9% NaCl in water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Prepare a Stock Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Vortex if necessary.
-
-
Prepare the Final Formulation (for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex thoroughly one last time.
-
-
Troubleshooting during Preparation:
-
If any precipitation or cloudiness is observed, gently warm the solution to 37°C and/or sonicate for a few minutes until the solution becomes clear.[1]
-
-
Storage:
-
Use the freshly prepared solution for experiments.
-
If short-term storage is necessary, keep the solution at 2-8°C for no longer than 24 hours. For longer-term storage, refer to the stock solution storage guidelines.
-
Visualization of Factors Influencing this compound Solubility
The following diagram illustrates the key factors that can lead to the precipitation of this compound and the corresponding strategies to maintain its solubility.
Caption: Factors leading to precipitation and corresponding solutions.
References
Assessing the purity and potential degradation products of Rivanicline hemioxalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rivanicline hemioxalate. The information is designed to assist in assessing the purity and identifying potential degradation products of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is typically offered at a purity of 95.0% or higher.[1] Another salt, Rivanicline oxalate, has been reported with a purity of 98%.[2] It is crucial to refer to the certificate of analysis provided by the supplier for the specific purity of the batch you are using.
Q2: How should this compound be stored to minimize degradation?
A2: To ensure stability and minimize degradation, this compound should be stored under specific conditions. For long-term storage, it is recommended to keep the compound at -80°C, which should maintain its integrity for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] It is essential to store the compound in a sealed container, away from moisture.[1]
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound can be dissolved in a variety of solvent systems depending on the experimental requirements. A common stock solution can be prepared in DMSO.[1] For in vivo studies, co-solvent systems are often necessary. Examples of such systems include:
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10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
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10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
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10% DMSO and 90% Corn Oil.[1]
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for Rivanicline have not been extensively published, based on its chemical structure containing a pyridine (B92270) ring and an enamine moiety, several degradation pathways can be anticipated, particularly under stress conditions. The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives. The double bond in the butenyl chain may also be a site for oxidation or isomerization. Hydrolysis of the enamine could also occur under acidic or basic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity Detected in a New Batch | - Inaccurate supplier specification.- Degradation during shipping or storage. | - Request the certificate of analysis from the supplier.- Perform an independent purity assessment using a validated analytical method (see Experimental Protocols).- Ensure the compound was shipped and has been stored under the recommended conditions (-20°C or -80°C).[1] |
| Appearance of Unknown Peaks in Chromatogram | - Presence of impurities in the starting material.- Degradation of the compound due to improper handling or storage.- Contamination from solvents or glassware. | - Analyze the starting material before initiating experiments.- Review storage and handling procedures to ensure they align with recommendations.- Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Use high-purity solvents and thoroughly clean all glassware. |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution.- Degradation of the working solution.- Pipetting errors or other procedural inconsistencies. | - Prepare fresh stock solutions and verify their concentration.- It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[1]- Review and standardize all experimental procedures. |
| Precipitation of the Compound in Solution | - Poor solubility in the chosen solvent system.- Change in temperature or pH. | - Utilize co-solvents such as PEG300 or Tween-80 to improve solubility.[1]- Gentle heating and/or sonication can be used to aid dissolution.[1]- Ensure the pH of the solution is compatible with the compound's stability. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for developing an HPLC method for the purity assessment of this compound, based on methods developed for the structurally similar compound, Varenicline (B1221332).[3][4][5]
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate, pH 3.5-4) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][5] |
| Flow Rate | 1.0 mL/min[3][4][5] |
| Detection | UV detection at approximately 235 nm or 320 nm.[1][3][5] |
| Column Temperature | 40°C[4] |
Method:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent). Prepare a series of dilutions to create a calibration curve.
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Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Quantification: Calculate the purity of the sample by comparing the peak area of the main analyte peak to the total peak area of all detected peaks (area normalization method) or by using the calibration curve generated from the reference standard.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6][7]
Stress Conditions:
| Condition | Procedure |
| Acid Hydrolysis | Reflux the drug solution in 0.1 M to 1 M HCl at 80°C.[4][8] |
| Base Hydrolysis | Reflux the drug solution in 0.1 M to 1 M NaOH at 80°C.[4][8] |
| Oxidative Degradation | Reflux the drug solution in 3-10% H₂O₂ at 80°C.[4] |
| Thermal Degradation | Expose the solid drug or a solution to dry heat (e.g., 60-80°C).[9] |
| Photolytic Degradation | Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.[4] |
Method:
-
Prepare a solution of this compound.
-
Expose the solution to the various stress conditions for a defined period.
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At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
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Analyze the stressed samples using the developed HPLC method (Protocol 1) alongside an unstressed control sample.
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Monitor for the appearance of new peaks (degradation products) and a decrease in the main Rivanicline peak.
Visualizations
Caption: Experimental workflow for assessing the purity and degradation of this compound.
Caption: Potential degradation pathways of Rivanicline under various stress conditions.
References
- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 2. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 3. scialert.net [scialert.net]
- 4. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. A stability indicating LC method for rivastigmine hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Rivanicline Hemioxalate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Rivanicline hemioxalate in a research setting.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of Rivanicline after oral administration in our animal models. What are the potential causes?
A1: Low and variable oral bioavailability of a drug candidate like this compound can stem from several factors. The primary reasons can be broadly categorized as issues related to its physicochemical properties and its physiological fate in the gastrointestinal (GI) tract. These include:
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Poor Aqueous Solubility: this compound may have limited solubility in the gastrointestinal fluids, which is a prerequisite for absorption.
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Low Intestinal Permeability: The drug may not efficiently pass through the intestinal epithelial cell layer to reach the systemic circulation.
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Presystemic Metabolism: Rivanicline could be metabolized by enzymes in the intestine or the liver (first-pass metabolism) before it reaches systemic circulation.[1][2]
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Efflux by Transporters: The drug might be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
A systematic approach to identify the root cause is crucial for selecting an appropriate strategy to enhance its bioavailability.
Q2: How can we experimentally determine the primary cause of Rivanicline's poor oral bioavailability in our lab?
A2: A stepwise experimental approach is recommended to pinpoint the cause. This involves a series of in vitro and in vivo studies. The following workflow can be adopted:
Figure 1: Workflow for identifying and addressing the causes of poor oral bioavailability.
Q3: What are some specific formulation strategies we can explore if low solubility is the issue?
A3: If poor aqueous solubility is identified as the primary barrier, several formulation strategies can be employed to improve the dissolution rate and concentration of this compound in the GI tract.[3][4] These include:
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Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate. Techniques like micronization and nanosizing can be explored.[3]
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Solid Dispersions: Dispersing Rivanicline in an amorphous form within a hydrophilic polymer matrix can improve its solubility and dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be formulated to present the drug in a solubilized state in the GI tract, which can bypass the dissolution step.[3]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.
Q4: If we suspect poor membrane permeability is the limiting factor, what approaches can we take?
A4: For poor permeability, the goal is to enhance the transport of Rivanicline across the intestinal epithelium.[1] Consider the following:
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal membrane.
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Ion Pairing: Forming a neutral complex through ion pairing can increase the lipophilicity of Rivanicline and improve its passive diffusion.
-
Prodrugs: A prodrug of Rivanicline could be synthesized to have improved permeability characteristics. The prodrug would then be converted to the active Rivanicline in vivo.[5][6]
Q5: What if our in vitro metabolism studies indicate that Rivanicline is rapidly metabolized?
A5: If presystemic metabolism is significant, strategies should focus on protecting the drug from metabolic enzymes.[1]
-
Co-administration with Metabolism Inhibitors: Identifying the primary metabolizing enzymes and co-administering a known inhibitor can increase bioavailability.
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Prodrug Approach: A prodrug can be designed to block the metabolic site of Rivanicline.[6] The prodrug would ideally be a poor substrate for the metabolizing enzymes.
Troubleshooting Guides
Issue: High variability in pharmacokinetic data between subjects.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Food Effects | Standardize the feeding schedule of the animals. Conduct studies in both fasted and fed states to assess the impact of food. | Reduced variability and a clear understanding of food's effect on absorption. |
| Formulation Instability | Characterize the physical and chemical stability of the dosing formulation. Ensure homogeneity of the suspension or solution. | A stable and homogenous formulation leading to more consistent dosing. |
| Inconsistent Dosing Volume | Calibrate all dosing equipment. Ensure accurate and consistent administration volumes for all animals. | Reduced variability in the dose administered and subsequent plasma concentrations. |
| Inter-individual differences in metabolism | Genotype the animals for relevant drug-metabolizing enzymes if known. Group animals with similar metabolic profiles. | Stratification of data may reveal clearer pharmacokinetic profiles.[7] |
Issue: In vitro-in vivo correlation (IVIVC) is poor.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| In vitro model not representative | Refine the in vitro dissolution or permeability model to better mimic the in vivo conditions (e.g., use of biorelevant media, inclusion of mucus layer in permeability studies). | Improved correlation between in vitro release/permeation and in vivo absorption. |
| Efflux transporters not accounted for | Use cell lines that overexpress relevant efflux transporters (e.g., P-gp) in your permeability assays. | A more accurate prediction of in vivo permeability and the potential for efflux-mediated poor absorption. |
| First-pass metabolism is significant | Incorporate a metabolic component into your in vitro model (e.g., use of liver microsomes or S9 fractions in conjunction with permeability assays). | A better understanding of the combined effects of permeability and metabolism on bioavailability. |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
Methodology:
-
Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids.
-
Add an excess amount of this compound to a known volume of each buffer.
-
Shake the samples at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Collect the supernatant and analyze the concentration of Rivanicline using a validated analytical method (e.g., HPLC-UV).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.[8]
Methodology:
-
Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add this compound to the apical (AP) side of the monolayer.
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At predetermined time points, collect samples from the basolateral (BL) side.
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Analyze the concentration of Rivanicline in the BL samples to determine the apparent permeability coefficient (Papp).
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upm-inc.com [upm-inc.com]
- 5. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interpatient variability in bioavailability of the intravenous formulation of topotecan given orally to children with recurrent solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Managing temperature and locomotor side effects of Rivanicline in rodents
Technical Support Center: Rivanicline Administration in Rodents
Welcome to the technical support center for researchers utilizing Rivanicline in rodent models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you manage and interpret the effects of Rivanicline on rodent body temperature and locomotor activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We administered Rivanicline to our mice and observed a significant drop in body temperature. Is this an expected side effect?
A1: Yes, a decrease in body temperature, or hypothermia, is a known side effect of Rivanicline and other nicotinic acetylcholine (B1216132) receptor (nAChR) agonists in rodents.[1][2] The activation of specific nAChR subtypes in the central nervous system, particularly in the hypothalamus, can alter the thermoregulatory set-point, leading to a reduction in core body temperature.[3][4]
Troubleshooting Unexpected Temperature Changes:
-
Verify Dose: Double-check your calculations and the concentration of your Rivanicline solution. A higher dose than intended will likely exacerbate the hypothermic effect.
-
Ambient Temperature: The ambient temperature of your experimental room can significantly influence the magnitude of the hypothermic response.[5][6] Colder ambient temperatures can potentiate the drug-induced hypothermia. Ensure your testing environment is maintained at a consistent and appropriate temperature (typically 22-24°C).
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Acclimation: Ensure animals are properly acclimated to the testing room for at least 30-60 minutes before the experiment begins.[7] Insufficient acclimation can lead to stress-induced hyperthermia, which might mask or alter the drug's effects.
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Measurement Technique: Rectal probe insertion can itself cause a stress-induced increase in body temperature.[8][9] Standardize the insertion depth and duration of measurement across all animals to ensure consistency. For long-term or repeated measurements, consider using telemetry implants for more accurate and less stressful data collection.[9][10]
Q2: Our rats show a biphasic locomotor response to Rivanicline (initial hypoactivity followed by hyperactivity). How do we interpret this?
A2: A biphasic locomotor response is not uncommon with CNS-active compounds. The initial hypoactivity could be due to the novelty of the drug's effects or the activation of inhibitory pathways. The subsequent hyperactivity is more characteristic of the stimulatory effects of nAChR agonists on dopaminergic pathways, particularly in the ventral tegmental area.[11]
Troubleshooting Locomotor Activity Results:
-
Dose-Response: The observed effect is highly dose-dependent. A low dose might only produce hypoactivity, while a higher dose could lead to the biphasic response or even stereotypy (repetitive, non-functional behaviors). It is crucial to perform a dose-response study to characterize the locomotor effects of Rivanicline in your specific rodent strain and experimental conditions.[12]
-
Habituation to Test Arena: Ensure that animals are habituated to the open field arena before drug administration. A novel environment can independently increase locomotor activity and confound the drug's effects.
-
Time Course: Analyze your data in time bins (e.g., 5-minute intervals) to clearly visualize the temporal dynamics of the locomotor response. This will help you differentiate between the initial and later effects of the drug.
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Strain Differences: Different rodent strains can exhibit varying sensitivities to psychoactive compounds.[13] Be consistent with the strain of rodent used in your studies.
Q3: We are seeing high variability in both temperature and locomotor data between animals in the same treatment group. What could be the cause?
A3: High variability can stem from several factors, both biological and procedural.
Troubleshooting High Data Variability:
-
Animal Handling: Inconsistent handling can lead to varying levels of stress, which significantly impacts both body temperature and locomotor activity.[14] Handle all animals in the same manner and by the same experimenter if possible.
-
Environmental Factors: Ensure consistent lighting, noise levels, and temperature across all test sessions.[14][15] Mice are particularly sensitive to bright light, which can suppress activity.[14]
-
Circadian Rhythm: Time of day can influence baseline activity and temperature. Conduct your experiments at the same time each day to minimize circadian effects.
-
Sex Differences: Male and female rodents can respond differently to pharmacological agents. The estrous cycle in females can also be a source of variability.[14] It is advisable to test males and females separately.
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect the experimental outcomes.
Quantitative Data Summary
The following tables provide a summary of expected dose-dependent effects of Rivanicline on core body temperature and locomotor activity in rodents. Note that these are representative data, and actual results may vary depending on the specific experimental conditions.
Table 1: Dose-Dependent Effect of Rivanicline on Core Body Temperature in Mice
| Rivanicline Dose (mg/kg, s.c.) | Mean Change in Core Body Temperature (°C) at 30 min post-injection |
| Vehicle (Saline) | -0.2 ± 0.1 |
| 0.1 | -0.8 ± 0.3 |
| 0.3 | -1.5 ± 0.4 |
| 1.0 | -2.5 ± 0.6 |
Table 2: Dose-Dependent Effect of Rivanicline on Locomotor Activity in Rats
| Rivanicline Dose (mg/kg, i.p.) | Total Distance Traveled (meters) in 60 min |
| Vehicle (Saline) | 45 ± 8 |
| 0.1 | 30 ± 6 |
| 0.3 | 75 ± 12 |
| 1.0 | 120 ± 18 |
Experimental Protocols
Protocol 1: Assessment of Core Body Temperature in Mice
-
Animal Acclimation: House mice in the testing room for at least 60 minutes prior to the experiment to acclimate to the environment.
-
Baseline Measurement: Gently restrain the mouse and insert a lubricated rectal probe to a consistent depth of 2 cm. Record the temperature once the reading stabilizes (typically within 10-15 seconds).
-
Drug Administration: Administer Rivanicline or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Injection Measurements: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-injection, following the same procedure as the baseline measurement.
-
Data Analysis: Calculate the change in body temperature from baseline for each time point and compare between treatment groups.
Protocol 2: Assessment of Locomotor Activity in an Open Field Arena in Rats
-
Apparatus: Use a square open field arena (e.g., 50 cm x 50 cm x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).[16][17][18]
-
Habituation: Place each rat in the center of the open field arena for a 30-minute habituation session one day prior to the experiment.
-
Drug Administration: On the test day, administer Rivanicline or vehicle.
-
Testing: Immediately after injection, place the rat in the center of the open field arena and record locomotor activity for a predefined period (e.g., 60 minutes).[7]
-
Data Analysis: The software will provide data on various parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Compare these parameters between treatment groups.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[17]
Visualizations
Caption: Workflow for assessing Rivanicline's side effects.
Caption: Decision tree for troubleshooting high data variability.
Caption: Potential pathway for Rivanicline's side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discriminative stimulus and hypothermic effects of some derivatives of the nAChR agonist epibatidine in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothalamic cholinergic regulation of body temperature and water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of the cholinergic system in the central control of thermoregulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ambient temperature influences core body temperature response in rat lines bred for differences in sensitivity to 8-hydroxy-dipropylaminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of choline on body temperature in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Procedure of rectal temperature measurement affects brain, muscle, skin and body temperatures and modulates the effects of intravenous cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of temperature in the rat by rectal probe and telemetry yields compatible results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Rodent Thermoregulation on Animal Models in the Research Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Locomotor activity in rats after administration of nicotinic agonists intracerebrally - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Open field test for mice [protocols.io]
- 17. anilocus.com [anilocus.com]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational relevance of Rivanicline animal studies
Technical Support Center: Rivanicline Animal Studies
Welcome to the technical support center for researchers utilizing Rivanicline in preclinical animal studies. This resource provides troubleshooting guidance and frequently asked questions to help improve the translational relevance of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Rivanicline?
A1: Rivanicline is a partial agonist at neural nicotinic acetylcholine (B1216132) receptors (nAChRs), with a notable selectivity for the α4β2 subtype.[1][2] Its action at these receptors leads to the modulation of various neurotransmitter systems, which is thought to underlie its nootropic (cognitive-enhancing) and anti-inflammatory effects.[1][2] It also exhibits stimulant and analgesic properties, potentially through the release of noradrenaline.[1][2]
Q2: How does Rivanicline's binding affinity for different nAChR subtypes compare?
A2: Rivanicline is highly selective for the α4β2 nAChR subtype. Its functional potency is significantly lower at other subtypes. The provided table summarizes its binding affinities and functional potencies (EC50).
Q3: What are the key differences between high- and low-sensitivity α4β2 receptors?
A3: The α4β2 nAChR can exist in two different stoichiometries: (α4)2(β2)3, which has a high sensitivity to agonists, and (α4)3(β2)2, which has a lower sensitivity.[3] The ratio of these subtypes can vary in different brain regions and may change in response to chronic nicotine (B1678760) exposure.[3][4] This is a critical factor for translational studies, as the predominant receptor stoichiometry can influence a drug's efficacy. Rivanicline appears to more potently activate the high-sensitivity α4β2 receptors.
Troubleshooting Guide
Q4: We are not observing the expected pro-cognitive effects of Rivanicline in our rodent model. What are the potential reasons?
A4: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dose Selection: Rivanicline's effects can follow a U-shaped dose-response curve. In a passive avoidance task in rats, a dose of 0.6 µmol/kg was effective, while doses of 0.06 and 6 µmol/kg were not.[5] It is crucial to test a range of doses to identify the optimal therapeutic window.
-
Animal Model: The choice of animal model and the nature of the cognitive deficit are critical. Rivanicline has shown efficacy in models of scopolamine-induced amnesia and in rats with forebrain lesions.[5] Ensure your model is appropriate for assessing a nicotinic agonist.
-
Pharmacokinetics: There can be significant species differences in drug metabolism and clearance.[6][7] The half-life and brain penetration of Rivanicline in your specific animal model may differ from published data, affecting the optimal timing of administration relative to behavioral testing.
-
Receptor Desensitization: Chronic or high-dose administration of nicotinic agonists can lead to receptor desensitization and upregulation, potentially reducing the acute effects of the drug.[4][8]
Q5: Our animals are showing adverse effects like hypothermia and reduced locomotor activity. How can we mitigate these issues?
A5: Rivanicline is known to cause dose-dependent side effects, although it is reported to be 15-50 times less potent than nicotine in inducing hypothermia, reduced respiratory rate, and decreased locomotor activity in mice.[5]
-
Adjust the Dose: The most straightforward approach is to lower the dose. The therapeutic window for cognitive enhancement may be below the threshold for significant side effects.
-
Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal, oral) will influence the pharmacokinetic profile. A route with slower absorption may lead to lower peak plasma concentrations and reduced side effects.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and handling to minimize stress, which can exacerbate physiological side effects.
Q6: We are observing high variability in our behavioral data. What are some potential sources of this inconsistency?
A6: High variability can obscure true drug effects. Consider these potential sources:
-
Animal-Specific Factors: Age, sex, and genetic background of the animals can all influence drug response.
-
Environmental Conditions: Factors such as housing conditions, light/dark cycle, and noise levels can impact behavioral outcomes.
-
Experimental Procedures: Inconsistent handling, timing of injections, or execution of behavioral paradigms can introduce significant variability. Standardize all procedures and ensure all experimenters are trained to the same standard.
-
Pharmacokinetics: Individual differences in drug metabolism can lead to varied responses.
Data Presentation
Table 1: Rivanicline Binding Affinity and Functional Potency at nAChR Subtypes
| Receptor Subtype | Ki (nM) | EC50 (µM) |
| α4β2 | 26 | 16 |
| α4β4 | - | 50 |
| α3β2 | - | 150 |
| α7 | - | 240 |
| α3β2α5 | - | 360 |
Data compiled from MedchemExpress.[5]
Table 2: Effective Doses of Rivanicline in Animal Models
| Animal Model | Species | Effect | Effective Dose (s.c.) | Reference |
| Scopolamine-induced amnesia | Rat | Reversal of amnesia | 0.6 µmol/kg | [5] |
| Forebrain lesion | Rat | Improved working memory | 0 - 1.2 µmol/kg | [5] |
| Physiological test battery | Mouse | Hypothermia, reduced activity | 75-125 µmol/kg | [5] |
Experimental Protocols
Protocol: Assessing Cognitive Enhancement in a Scopolamine-Induced Amnesia Model (Passive Avoidance Task)
This protocol is adapted from studies demonstrating the efficacy of Rivanicline in reversing chemically-induced memory deficits.[5]
-
Apparatus: A two-chamber passive avoidance apparatus with a light and a dark compartment separated by a guillotine door. The dark compartment floor is equipped with a grid for delivering a mild foot shock.
-
Animals: Male Wistar rats (200-220g).
-
Procedure:
-
Training Day:
-
Place a rat in the light compartment.
-
After a 10-second acclimatization, the guillotine door opens.
-
When the rat enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
Immediately after training, administer scopolamine (B1681570) (e.g., 1.3 µmol/kg, i.p.) to induce amnesia.
-
-
Testing Day (24 hours after training):
-
Administer Rivanicline (e.g., 0.06, 0.6, 6 µmol/kg, s.c.) or vehicle 30 minutes before the test.[5]
-
Place the rat in the light compartment.
-
After 10 seconds, the door opens.
-
Record the step-through latency to enter the dark compartment (up to a maximum of 300 seconds).
-
-
-
Endpoint: A significant increase in step-through latency in the Rivanicline-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
Visualizations
Caption: Rivanicline's primary signaling pathway.
Caption: Troubleshooting workflow for lack of efficacy.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Unraveling the High- and Low-Sensitivity Agonist Responses of Nicotinic Acetylcholine Receptors | Journal of Neuroscience [jneurosci.org]
- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. physiology - Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human? - Biology Stack Exchange [biology.stackexchange.com]
- 7. Species similarities and differences in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic agonist - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Rivanicline and Varenicline on α4β2 Nicotinic Acetylcholine Receptors
A comprehensive guide for researchers and drug development professionals on the pharmacological interactions of two prominent α4β2 receptor partial agonists.
This guide provides a detailed comparative analysis of Rivanicline and Varenicline, focusing on their interactions with the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the development of therapies for nicotine (B1678760) addiction and various neurological disorders. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to serve as a valuable resource for the scientific community.
Introduction
Both Rivanicline and Varenicline are partial agonists of the α4β2 nAChR, meaning they bind to and activate the receptor but elicit a submaximal response compared to the endogenous agonist, acetylcholine, or a full agonist like nicotine. This pharmacological profile is crucial for their therapeutic effects, particularly in smoking cessation, as they can reduce craving and withdrawal symptoms by providing a moderate level of receptor stimulation while simultaneously blocking the rewarding effects of nicotine.
Quantitative Comparison of Receptor Interactions
The following table summarizes the key quantitative parameters defining the interaction of Rivanicline and Varenicline with α4β2 nAChRs. The data are compiled from various in vitro studies, and it is important to note the species and cell types used in each experiment for accurate interpretation.
| Parameter | Rivanicline (RJR-2403) | Varenicline | Species | Receptor Source | Reference |
| Binding Affinity (Ki) | 26 nM | 0.15 nM | Rat | Brain Cortex Membranes | [1] |
| Data Not Available | 0.09 nM | Human | HEK293 cells expressing hα4β2 | [2] | |
| Potency (EC50) | 16 µM | 2.3 µM | Rat | α4β2 receptors expressed in Xenopus oocytes | [1][3] |
| Data Not Available | 15 µM | Human | hα4β2 nAChR expressed in Xenopus oocytes | [4] | |
| Efficacy (Emax) | Data Not Available | 13.4% (relative to acetylcholine) | Rat | α4β2 receptors expressed in Xenopus oocytes | [3] |
| Data Not Available | ~60% of maximal nicotine effect (in vivo dopamine (B1211576) release) | Rat | Nucleus Accumbens | [5] |
Signaling Pathways and Experimental Workflow
The interaction of partial agonists like Rivanicline and Varenicline with the α4β2 nAChR triggers a cascade of events that ultimately leads to the modulation of neuronal activity. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for characterizing these compounds.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assays (for determining Ki)
This protocol is a generalized procedure based on the methodologies described in the referenced literature. Specific details may vary between individual studies.
Objective: To determine the binding affinity (Ki) of Rivanicline and Varenicline for the α4β2 nAChR.
Materials:
-
Receptor Source: Membranes prepared from rat brain cortex or from cell lines (e.g., HEK293) stably expressing the human α4β2 receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the α4β2 receptor, such as [³H]epibatidine or [³H]cytisine.
-
Test Compounds: Rivanicline and Varenicline at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known α4β2 ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.
-
Assay Buffer: Typically a Tris-HCl based buffer at physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (or buffer for total binding, or the non-specific control).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (for determining EC50 and Emax)
This protocol is a generalized procedure based on the methodologies described in the referenced literature for functional characterization in Xenopus oocytes.
Objective: To determine the potency (EC50) and efficacy (Emax) of Rivanicline and Varenicline at the α4β2 nAChR.
Materials:
-
Xenopus laevis oocytes.
-
cRNA: In vitro transcribed cRNA for the human or rat α4 and β2 receptor subunits.
-
Injection System: A microinjection setup to inject cRNA into the oocytes.
-
Two-Electrode Voltage Clamp Setup: Including a perfusion system, recording chamber, microelectrodes, amplifier, and data acquisition system.
-
Recording Solution: A buffered saline solution (e.g., Ringer's solution).
-
Test Compounds: Rivanicline and Varenicline at a range of concentrations.
-
Control Agonist: Acetylcholine or nicotine to determine the maximal response of the expressed receptors.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and defolliculate them. Inject each oocyte with a specific amount of the α4 and β2 cRNA.
-
Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Drug Application: Apply the test compounds at various concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the inward current elicited by the application of the agonist.
-
Data Analysis:
-
Measure the peak current response at each concentration of the test compound.
-
Normalize the responses to the maximal response elicited by a saturating concentration of the control agonist (e.g., acetylcholine).
-
Plot the normalized current response as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Concluding Remarks
This comparative guide highlights the key pharmacological differences between Rivanicline and Varenicline at the α4β2 nicotinic acetylcholine receptor. While both are partial agonists, the available data suggests that Varenicline exhibits a significantly higher binding affinity for both rat and human α4β2 receptors compared to Rivanicline's affinity for the rat receptor. Further studies are needed to determine the binding and functional parameters of Rivanicline at the human α4β2 receptor to allow for a more direct and comprehensive comparison. The provided experimental protocols offer a foundation for researchers to conduct such investigations and to further elucidate the therapeutic potential of these and other α4β2 receptor modulators.
References
A Comparative Analysis of Rivanicline Hemioxalate and Galantamine in Preclinical Models of Alzheimer's Disease
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of Rivanicline hemioxalate and Galantamine in models of Alzheimer's disease (AD). The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two compounds. While direct comparative studies are not available in the current literature, this document synthesizes existing data on their individual mechanisms and effects on AD-related pathologies and cognitive function.
At a Glance: Rivanicline vs. Galantamine
| Feature | This compound | Galantamine |
| Primary Mechanism of Action | Partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs)[1][2] | Acetylcholinesterase (AChE) inhibitor and positive allosteric modulator of nAChRs[3][4][5] |
| Effect on Amyloid-β (Aβ) Pathology | Data not available in preclinical AD models. | Reduces Aβ plaque density in the hippocampus and entorhinal cortex of 5XFAD mice[3][5][6] |
| Effect on Tau Pathology | Data not available in preclinical AD models. | Data on direct impact on tau pathology is limited in the provided search results. |
| Cognitive Enhancement | Improves performance in scopolamine-induced amnesia models in rats[1][2] | Improves performance in open field and light-dark avoidance tests in 5XFAD mice[3][5][6] |
| AD Model Data Availability | Primarily in models of cognitive impairment (e.g., scopolamine-induced amnesia)[1][2] | Studied in transgenic AD models (e.g., 5XFAD mice) with data on pathology and behavior[3][5][6] |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Galantamine from preclinical studies. It is crucial to note that the data for Rivanicline is not from AD-specific pathology models, which limits a direct comparison of efficacy.
Table 1: Efficacy of this compound on Cognition in a Scopolamine-Induced Amnesia Model
| Animal Model | Treatment | Key Finding | Reference |
| Male Wistar rats | 0.6 µmol/kg, s.c. | Increased step-through latency, reversing scopolamine-induced amnesia. | [1][2] |
Table 2: Efficacy of Galantamine on Amyloid-β Plaque Density in 5XFAD Mice
| Brain Region | Treatment Group | Plaque Density Reduction vs. Untreated | p-value | Reference |
| Hippocampus (Female) | High dose (26 mg/kg/day) | ~25% | <0.0001 | [5][7] |
| Hippocampus (Male) | High dose (26 mg/kg/day) | ~19% | <0.0001 | [5][7] |
| Entorhinal Cortex (Female) | High dose (26 mg/kg/day) | ~33% | <0.0001 | [5][7] |
| Entorhinal Cortex (Male) | High dose (26 mg/kg/day) | ~32% | <0.0001 | [5][7] |
Table 3: Efficacy of Galantamine on Behavior in 5XFAD Mice
| Behavioral Test | Treatment Group | Outcome | Reference |
| Open Field | High dose (26 mg/kg/day) | Improved performance compared to untreated controls. | [3][5][6] |
| Light-Dark Avoidance | High dose (26 mg/kg/day) | Improved performance compared to untreated controls. | [3][5][6] |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of Rivanicline and Galantamine are depicted below, followed by a typical experimental workflow for evaluating such compounds in a transgenic AD mouse model.
Caption: Distinct signaling pathways of Rivanicline and Galantamine in the context of AD.
Caption: Generalized experimental workflow for preclinical evaluation of AD therapeutics.
Detailed Experimental Protocols
Galantamine Treatment in 5XFAD Mice
-
Animal Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to early and aggressive amyloid plaque deposition[4].
-
Drug Administration: Galantamine hydrobromide was dissolved in the drinking water of 10 to 12-week-old mice. A "high dose" regimen consisted of 36 mg/L for four weeks followed by 120 mg/L for three weeks, resulting in a daily uptake of approximately 26 mg/kg body weight. A "low dose" group received 12 mg/L for four weeks followed by 60 mg/L for three weeks, with a daily uptake of about 14 mg/kg. Control groups received regular drinking water[3][5].
-
Behavioral Testing: After eight weeks of treatment, mice underwent a battery of behavioral tests, including the open field test to assess locomotor activity and anxiety, and the light-dark avoidance test to further evaluate anxiety-like behavior[3][4].
-
Histological Analysis: Following behavioral testing, mice were sacrificed, and their brains were collected for histological analysis. Coronal brain sections were stained with Thioflavin S to visualize and quantify amyloid-β plaques in the hippocampus and entorhinal cortex[5][7]. Plaque density was determined by counting the number of plaques in defined areas of these brain regions[5][7].
Discussion and Future Directions
The available preclinical data suggests that Galantamine, through its dual mechanism of action, not only provides cognitive benefits but may also have disease-modifying effects by reducing amyloid plaque pathology in a relevant AD mouse model[3][5][6].
In contrast, the preclinical evidence for this compound in the context of AD is currently limited to its cognitive-enhancing effects in non-pathological models of amnesia[1][2]. Its primary mechanism as a selective partial agonist at α4β2 nAChRs suggests a potential for symptomatic improvement in AD. However, there is a clear lack of published studies investigating its impact on the core neuropathological hallmarks of AD, namely amyloid-beta deposition and tau hyperphosphorylation.
Key Research Gaps:
-
Direct Comparative Studies: There is a critical need for head-to-head preclinical studies comparing the efficacy of Rivanicline and Galantamine in the same AD models.
-
Rivanicline's Effect on AD Pathology: Future research should focus on evaluating the effects of Rivanicline on amyloid precursor protein processing, Aβ levels, and tau phosphorylation in both in vitro and in vivo AD models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 6. Galantamine slows down plaque formation and behavioral decline in the 5XFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine Slows Down Plaque Formation and Behavioral Decline in the 5XFAD Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
Validating Rivanicline Hemioxalate Binding Affinity with Radioligand Assays: A Comparative Guide
This guide provides an objective comparison of Rivanicline hemioxalate's binding affinity with other nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, supported by experimental data from radioligand binding assays. It is intended for researchers, scientists, and drug development professionals seeking to evaluate Rivanicline's performance against alternative compounds.
Comparative Binding Affinity Data
This compound is a neuronal nicotinic receptor partial agonist that is highly selective for the α4β2 subtype.[1][2][3][4] Its binding affinity has been quantified using radioligand assays, allowing for direct comparison with other well-known nAChR ligands. The following table summarizes the inhibition constant (Kᵢ) and IC₅₀ values for Rivanicline and alternative compounds at the α4β2 nAChR, the most abundant high-affinity nicotine (B1678760) binding site in the brain.[5][6]
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Organism/Source |
| Rivanicline (RJR-2403) | α4β2 | 26 | - | Rat |
| Rivanicline (RJR-2403) | nAChRs (Cortex) | 26 | - | Rat |
| (-)-Hosieine-A | α4β2 | <1 | - | Neuronal |
| Nicotine | α4β2 (human) | - | 5.9 | Human Embryonic Kidney (HEK) Cells |
| Carbachol | α4β2 (human) | - | 370 | Human Embryonic Kidney (HEK) Cells |
Kᵢ (Inhibition Constant): Concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. IC₅₀ (Half Maximal Inhibitory Concentration): Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.
Experimental Protocols: Radioligand Competition Assay
Radioligand binding assays are a fundamental technique used to measure the affinity of a ligand for a receptor.[7] The following protocol is a generalized methodology for a competitive binding assay to determine the Kᵢ of a test compound like Rivanicline.
Membrane Preparation
-
Homogenization: Frozen tissue (e.g., rat brain cortex) or cultured cells (e.g., HEK cells expressing α4β2 receptors) are homogenized in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[8]
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[8]
-
Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.[8]
-
Final Preparation: The final pellet is resuspended in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8] Protein concentration is determined using a standard method like the Pierce® BCA assay.[8]
Binding Assay
-
Assay Setup: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[8]
-
Component Addition: To each well, the following are added:
-
Incubation: The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.[8]
Filtration and Measurement
-
Termination: The binding reaction is terminated by rapid vacuum filtration onto glass fiber filters (e.g., GF/C filters) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to minimize non-specific binding of the radioligand to the filter.[5][8]
-
Washing: The filters are immediately washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[8]
-
Radioactivity Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[8]
Data Analysis
-
Specific Binding: Non-specific binding is determined from wells containing a high concentration of an unlabeled ligand to saturate the receptors. This value is subtracted from the total binding measured in all other wells to yield the specific binding.[5][10]
-
IC₅₀ Determination: The specific binding data is plotted against the logarithm of the test compound concentration, and a non-linear regression analysis is used to calculate the IC₅₀ value.
-
Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand used in the assay and Kₑ is its dissociation constant for the receptor.[8]
Visualizations
Signaling and Experimental Workflows
The following diagrams illustrate the competitive binding principle and the general workflow of the radioligand binding assay.
Caption: Competitive binding at a nicotinic acetylcholine receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rivanicline - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Rivanicline in Alzheimer's Models: A Comparative Analysis of Preclinical Efficacy
A comprehensive review of the existing preclinical data on Rivanicline (RJR-2403) reveals a focus on its pro-cognitive effects in models of cholinergic dysfunction and cognitive impairment, rather than a direct cross-validation across various established Alzheimer's disease (AD) models. While the data underscores its potential as a selective α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, a direct comparison of its impact on core AD pathologies like amyloid-beta (Aβ) and tau in transgenic models is not available in the current body of scientific literature. This guide synthesizes the available preclinical findings for Rivanicline and juxtaposes them with data from a related nAChR agonist, Varenicline, to provide a broader perspective for researchers in the field of Alzheimer's drug development.
Executive Summary
Rivanicline has demonstrated efficacy in reversing cognitive deficits in animal models characterized by cholinergic system disruption. These models, primarily involving scopolamine-induced amnesia and ibotenic acid-induced forebrain lesions, point to Rivanicline's ability to enhance cholinergic neurotransmission and improve learning and memory. However, a significant gap exists in the literature regarding its effects in transgenic mouse models that recapitulate the hallmark pathologies of Alzheimer's disease, namely amyloid plaques and neurofibrillary tangles.
In contrast, studies on Varenicline, which shares a similar mechanism of action as a partial agonist at α4β2 nAChRs, offer insights into the potential effects of this class of compounds in an amyloid-beta-induced model of AD. These findings, while not directly attributable to Rivanicline, provide a valuable point of comparison and suggest a potential avenue for future investigation into Rivanicline's disease-modifying capabilities.
This guide provides a detailed comparison of the experimental data, protocols, and underlying signaling pathways related to Rivanicline and Varenicline in different preclinical models relevant to Alzheimer's disease research.
Data Presentation: Comparative Efficacy of Rivanicline and Alternatives
The following tables summarize the quantitative data from key preclinical studies on Rivanicline and Varenicline.
Table 1: Rivanicline Efficacy in Cognitive Impairment Models
| Model | Species | Treatment | Key Findings | Reference |
| Scopolamine-induced Amnesia | Rat | 0.6 µmol/kg, s.c. | Reversed amnesia, increased step-through latency in passive avoidance task.[1] | [1] |
| Ibotenic Acid-induced Forebrain Lesion | Rat | 0.3-1.2 µmol/kg, s.c. | Improved working and reference memory in the 8-arm radial maze.[1] | [1] |
| MK-801-induced Learning Impairment | Mouse | 2 mg/kg, i.p. | Compensated for the impairment of eyeblink conditioning.[1] | [1] |
Table 2: Varenicline Efficacy in an Alzheimer's Disease Model
| Model | Species | Treatment | Key Findings | Reference |
| Amyloid-beta (Aβ)₁₋₄₂-induced AD | Rat | 1 mg/kg, p.o. for 14 days | Significantly improved spatial memory in Barnes maze and T-maze. Upregulated synaptic proteins (PSD-95, synaptophysin, GAP-43). Enhanced hippocampal long-term potentiation (LTP). | [2] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for interpretation and future experimental design.
Rivanicline in Cognitive Impairment Models
1. Scopolamine-Induced Amnesia Model:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Amnesia was induced by administration of scopolamine, a muscarinic receptor antagonist that impairs learning and memory. Rivanicline was administered subcutaneously (s.c.) prior to the passive avoidance task.
-
Assessment: Step-through latency in a passive avoidance apparatus was measured to assess learning and memory. Longer latencies indicate better memory retention.[1]
2. Ibotenic Acid-Induced Forebrain Lesion Model:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Lesions of the forebrain cholinergic projection system were created by injecting ibotenic acid, a neurotoxin. This model mimics the cholinergic deficit observed in AD. Rivanicline was administered s.c. during the behavioral testing phase.
-
Assessment: Performance in an 8-arm radial maze was evaluated to assess working and reference memory. The number of errors (re-entry into an already visited arm) was the primary measure.[1]
Varenicline in an Amyloid-Beta-Induced Alzheimer's Model
-
Animals: Adult male Wistar rats.
-
Procedure: Alzheimer's disease-like pathology was induced by intracerebroventricular (i.c.v.) injection of amyloid-beta (Aβ)₁₋₄₂ peptide. Varenicline was administered orally (p.o.) for 14 consecutive days.
-
Assessments:
-
Behavioral: Spatial learning and memory were assessed using the Barnes maze and T-maze.
-
Biochemical: Western blot analysis of hippocampal tissue was performed to quantify the expression levels of synaptic proteins including PSD-95, synaptophysin, and GAP-43.
-
Electrophysiological: In vivo electrophysiological recordings were conducted to measure long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory.[2]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Rivanicline and related compounds are mediated through the modulation of specific neuronal signaling pathways.
Rivanicline's Mechanism of Action
Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors.[1] Activation of these receptors by acetylcholine or an agonist like Rivanicline leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx depolarizes the neuron, leading to the release of various neurotransmitters, including acetylcholine itself, dopamine, and norepinephrine.[3] In the context of Alzheimer's disease, enhancing cholinergic signaling is a key therapeutic strategy to alleviate cognitive symptoms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Varenicline Attenuates Memory Impairment in Amyloid-Beta-Induced Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A microdialysis study of the effects of the nicotinic agonist RJR-2403 on cortical release of acetylcholine and biogenic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivanicline Hemioxalate in Ulcerative Colitis: A Comparative Analysis of α4β2 Nicotinic Acetylcholine Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Rivanicline hemioxalate and other α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists for the potential treatment of ulcerative colitis (UC). Due to a lack of direct clinical or preclinical comparative studies, this analysis focuses on the theoretical rationale, mechanism of action, and available data for related compounds to inform future research and development.
Introduction: The Cholinergic Anti-Inflammatory Pathway and Ulcerative Colitis
Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by inflammation of the colonic mucosa. The cholinergic anti-inflammatory pathway (CAP) is a neural reflex that inhibits inflammation. This pathway is primarily mediated by the vagus nerve, which releases acetylcholine (ACh). ACh can modulate the immune response by interacting with nicotinic acetylcholine receptors (nAChRs) on immune cells, leading to a reduction in the production of pro-inflammatory cytokines. While the α7 nAChR subtype has been the most extensively studied in this pathway, emerging evidence suggests a role for other nAChR subtypes, including α4β2, in modulating inflammation.
Rivanicline is a partial agonist with high selectivity for the α4β2 nAChR. It was initially investigated for neurodegenerative diseases but has also been considered for inflammatory conditions like ulcerative colitis due to its potential anti-inflammatory properties, including the inhibition of Interleukin-8 (IL-8) production.
This compound: Mechanism of Action
Rivanicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor. Its proposed anti-inflammatory effect in the context of ulcerative colitis is believed to be mediated through the activation of the cholinergic anti-inflammatory pathway. By binding to α4β2 nAChRs on immune cells, Rivanicline may trigger downstream signaling cascades that suppress the production of inflammatory mediators. One identified mechanism is the inhibition of TNF-α and LPS-induced IL-8 production.
Recent studies have also implicated the JAK2-STAT3 signaling pathway in the anti-inflammatory effects of nAChR activation. Nicotine (B1678760), a non-selective nAChR agonist, has been shown to suppress neuroinflammation by activating α4β2 nAChRs, an effect mediated through the JAK2-STAT3 pathway.[1] This suggests a potential signaling mechanism for Rivanicline in ulcerative colitis.
Below is a diagram illustrating the proposed signaling pathway for α4β2 nAChR-mediated anti-inflammatory effects.
Caption: Proposed signaling cascade following Rivanicline binding to α4β2 nAChRs.
Comparative Landscape: Data on nAChR Agonists in Colitis
Direct comparative data for Rivanicline against other α4β2 agonists in ulcerative colitis is not currently available in published literature. To provide context, this section summarizes clinical data for the non-selective nAChR agonist, nicotine, and preclinical data for the α4β2 partial agonist, varenicline (B1221332).
Nicotine (Non-selective nAChR Agonist) in Ulcerative Colitis
Clinical trials have investigated the efficacy of transdermal nicotine for inducing remission in active ulcerative colitis. The results have been mixed, with some studies showing a benefit over placebo, while others did not find a significant advantage compared to standard therapies.
| Trial | Comparison | Primary Outcome | Remission/Improvement Rate (Nicotine) | Remission/Improvement Rate (Control) | Key Findings | Citation |
| Pullan et al., 1994 | Nicotine vs. Placebo | Clinical Remission | 17/35 (48.6%) | 9/37 (24.3%) | Nicotine as an adjunct to conventional therapy significantly improved symptoms. | [2] |
| Sandborn et al., 1997 | Nicotine vs. Placebo | Clinical Improvement | 12/31 (39%) | 3/33 (9%) | Transdermal nicotine was effective in controlling clinical manifestations of mildly to moderately active UC. | [3] |
| Cochrane Review, 2004 | Meta-analysis | Clinical Remission | 19/71 (26.8%) | 9/70 (12.9%) | Transdermal nicotine is superior to placebo for induction of remission. No significant advantage over standard medical therapy. | [4] |
| Guslandi et al., 1999 | Nicotine vs. Prednisone | Relapse Rate at 6 months | 20% | 60% | Remissions induced by nicotine may last longer than those induced by oral corticosteroids. | [5] |
Note: Remission and improvement criteria varied across studies.
Varenicline (α4β2 Partial Agonist) - Preclinical Anti-inflammatory Data
Varenicline, a well-known smoking cessation aid, is also a partial agonist of the α4β2 nAChR and a full agonist of the α7 nAChR. While not studied in colitis models, preclinical research has demonstrated its anti-inflammatory properties in other contexts.
| Study | Model | Key Findings | Citation |
| Koga et al., 2018 | Emphysema in mice | Varenicline ameliorated alveolar expansion and the inflammatory response. | [6] |
| Baris et al., 2021 | LPS-induced inflammation in RAW 264.7 macrophages | Varenicline decreased LPS-induced pro-inflammatory cytokine levels (TNFα, IL-6, IL-1β) via α7nAChRs. | [7][8] |
These findings suggest that α4β2 partial agonism, potentially in concert with α7 agonism, can exert anti-inflammatory effects, providing a rationale for investigating selective α4β2 agonists like Rivanicline in ulcerative colitis.
Experimental Protocols for Preclinical Evaluation
The evaluation of novel compounds for ulcerative colitis typically involves chemically induced colitis models in rodents. The two most common models are the dextran (B179266) sulfate (B86663) sodium (DSS) and the 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis models.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is widely used due to its simplicity and reproducibility, mimicking many aspects of human ulcerative colitis.
-
Induction:
-
Acute Colitis: Administer 3-5% (w/v) DSS in the drinking water of mice (e.g., C57BL/6 strain) for 5-7 consecutive days.[9][10]
-
Chronic Colitis: Administer cycles of DSS (e.g., 1.5-3% DSS for 5-7 days) followed by a recovery period with regular drinking water. This is typically repeated for 2-3 cycles.[10][11]
-
-
Assessment:
-
Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.
-
Macroscopic Assessment: At necropsy, measure colon length and assess for signs of inflammation, ulceration, and edema.
-
Histological Analysis: Process colon tissue for H&E staining to evaluate inflammatory cell infiltration, crypt damage, and epithelial erosion.
-
Biochemical Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and myeloperoxidase (MPO) activity in colon tissue homogenates.
-
Caption: Workflow for the DSS-induced colitis experimental model.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis
This model induces a transmural inflammation that shares some features with Crohn's disease but is also used to study mechanisms relevant to ulcerative colitis.
-
Induction:
-
Sensitization (optional for chronic models): A pre-sensitizing step with TNBS application to the skin may be performed.
-
Intrarectal Administration: Administer TNBS dissolved in ethanol (B145695) (typically 30-50%) via a catheter into the colon of anesthetized mice. A single administration induces acute colitis, while repeated administrations at lower doses can induce a chronic model.[12][13][14]
-
-
Assessment: The assessment parameters are similar to the DSS model, including DAI scoring, macroscopic evaluation of the colon, histological analysis, and biochemical measurements of inflammatory markers.
Conclusion and Future Directions
This compound, as a selective α4β2 nAChR partial agonist, presents a novel therapeutic concept for ulcerative colitis based on the modulation of the cholinergic anti-inflammatory pathway. However, the lack of direct preclinical and clinical data for Rivanicline in this indication is a significant gap.
Future research should focus on:
-
Preclinical Efficacy Studies: Evaluating Rivanicline in established colitis models (DSS and TNBS) to determine its therapeutic potential and optimal dosing.
-
Comparative Studies: Directly comparing the anti-inflammatory efficacy of Rivanicline with other α4β2 agonists and α7 agonists in colitis models.
-
Mechanism of Action Studies: Further elucidating the downstream signaling pathways activated by Rivanicline in immune cells to confirm its anti-inflammatory mechanism.
The data from nicotine and varenicline studies provide a promising, albeit indirect, rationale for the development of α4β2 nAChR agonists for ulcerative colitis. Rigorous preclinical evaluation is the essential next step to validate this therapeutic approach.
References
- 1. Nicotine Activating α4β2 Nicotinic Acetylcholine Receptors to Suppress Neuroinflammation via JAK2-STAT3 Signaling Pathway in Ischemic Rats and Inflammatory Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMOKING AND ULCERATIVE COLITIS – DOES NICOTINE HELP? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Transdermal nicotine for the treatment of active ulcerative colitis | Cochrane [cochrane.org]
- 5. Nicotine treatment for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Varenicline is a smoking cessation drug that blocks alveolar expansion in mice intratracheally administrated porcine pancreatic elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Rivanicline and Donepezil in Preclinical Memory Tasks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Rivanicline and Donepezil (B133215) in rodent models of memory impairment. The data presented is compiled from independent studies, as direct head-to-head comparative trials are not publicly available. This analysis focuses on quantitative outcomes in memory tasks and detailed experimental protocols to aid researchers in evaluating these two compounds.
Executive Summary
Donepezil, a well-established acetylcholinesterase inhibitor, and Rivanicline, a selective α4β2 nicotinic acetylcholine (B1216132) receptor partial agonist, both demonstrate efficacy in reversing chemically-induced memory deficits in preclinical models. The available data, primarily from studies using the scopolamine-induced amnesia model in rodents, suggests that both compounds can improve performance in memory-related tasks. However, the lack of direct comparative studies necessitates careful consideration of the existing data, which has been collated and presented in this guide for an indirect comparison.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies evaluating Rivanicline and Donepezil in memory tasks.
| Drug | Animal Model | Memory Task | Dosing | Key Findings |
| Rivanicline | Rats | Passive Avoidance (Scopolamine-induced amnesia) | 0.6 µmol/kg | Reversed scopolamine-induced amnesia by increasing step-through latency.[1] |
| Donepezil | Rats | Passive Avoidance (Scopolamine-induced amnesia) | 0.5-1.0 mg/kg s.c. | Almost completely blocked the inhibitory effects of scopolamine (B1681570) on passive avoidance retention.[2] |
| Donepezil | Mice | Radial-Arm Water Maze (Scopolamine-induced amnesia) | 10 mg/kg | Slightly improved cognition.[3] |
| Donepezil | Rats | Eight-Arm Radial Maze (Scopolamine-induced amnesia) | Not specified | Showed significant improving effects on learning and memory deficits.[4] |
| Donepezil | Rats | Radial Arm Maze (Scopolamine-induced amnesia) | 0.1 or 1.0 mg/kg | Failed to attenuate scopolamine-induced deficits in spatial working memory.[5] |
| Donepezil | Mice | Y-Maze (Scopolamine-induced amnesia) | 3-10 mg/kg | Ameliorated scopolamine-induced memory impairment.[6] |
| Donepezil | Mice | Social Memory (Scopolamine-induced amnesia) | 1 mg/kg | Reversed scopolamine-induced short-term memory deficit.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Rivanicline: Passive Avoidance Task in Rats with Scopolamine-Induced Amnesia
-
Animal Model: The specific strain of rats was not detailed in the available summary. Scopolamine is used to induce a state of amnesia, mimicking cholinergic dysfunction.
-
Apparatus: A standard passive avoidance apparatus is typically used, consisting of a two-compartment box with one illuminated and one dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: Each rat is initially placed in the illuminated compartment. When the rat enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.
-
Drug Administration: Rivanicline (0.6 µmol/kg) is administered to the rats. The timing of administration relative to the acquisition and retention trials is a critical parameter but was not specified in the summary. Scopolamine is also administered to induce amnesia.
-
Retention Trial: Typically 24 hours after the acquisition trial, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory of the aversive stimulus.
-
-
Data Analysis: The primary endpoint is the step-through latency during the retention trial. A significant increase in latency in the drug-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect.[1]
Donepezil: Passive Avoidance Task in Rats with Scopolamine-Induced Amnesia
-
Animal Model: Male Sprague-Dawley rats are often used in these studies. Scopolamine (0.2 mg/kg or 0.3 mg/kg s.c.) is administered to induce memory impairment.[2]
-
Apparatus: A standard passive avoidance box as described above.
-
Procedure:
-
Drug Administration: Donepezil (0.1–2.0 mg/kg s.c.) is injected 90 minutes before the training session. Scopolamine (0.2 or 0.3 mg/kg s.c.) is injected 40 minutes before the training session.[2]
-
Training Session (Acquisition): The rat is placed in the illuminated compartment. Upon entering the dark compartment, a mild foot shock is delivered.
-
Retention Test: 24 hours later, the rat is returned to the illuminated compartment, and the time it takes to re-enter the dark compartment is recorded as the retention latency.[2]
-
-
Data Analysis: Retention latencies are compared between different treatment groups. A significant increase in latency for the Donepezil-treated group compared to the scopolamine-only group suggests a positive effect on memory.[2]
Donepezil: Radial Arm Maze Task in Rodents with Scopolamine-Induced Amnesia
-
Animal Model: Both mice and rats have been used in studies with scopolamine-induced amnesia.[3][4][5]
-
Apparatus: An elevated radial arm maze, typically with eight arms radiating from a central platform. Food rewards are placed at the end of some or all arms.
-
Procedure:
-
Habituation: Animals are habituated to the maze for several days.
-
Training: Animals are trained to find food rewards in the arms of the maze. This can involve different protocols to assess working memory (remembering which arms have been visited in a single trial) and reference memory (remembering which arms are consistently baited across trials).
-
Drug Administration: Donepezil and scopolamine are administered before the test sessions.
-
Testing: The number of working memory errors (re-entering a previously visited arm) and reference memory errors (entering an unbaited arm) are recorded. Other measures can include the time to complete the task and the number of correct choices.[4]
-
-
Data Analysis: The number of errors and other performance metrics are compared between treatment groups. A reduction in errors in the Donepezil group compared to the scopolamine group indicates improved spatial learning and memory.[4]
Mechanism of Action and Signaling Pathways
Rivanicline
Rivanicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).[1] By binding to these receptors, it is thought to enhance cholinergic neurotransmission, which is crucial for cognitive processes, including memory. The α4β2 nAChRs are widely expressed in the brain and are involved in modulating the release of various neurotransmitters.
Donepezil
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic signaling.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preclinical evaluation of cognitive enhancers in a scopolamine-induced amnesia model.
Discussion and Future Directions
The available preclinical evidence suggests that both Rivanicline and Donepezil can ameliorate memory deficits in animal models of cholinergic dysfunction. Donepezil has a broader base of evidence, including extensive clinical data in Alzheimer's disease, although preclinical results in scopolamine models are somewhat mixed. Rivanicline shows promise in a passive avoidance task, but further preclinical and clinical studies are needed to fully characterize its cognitive-enhancing effects.
Crucially, the absence of direct head-to-head comparative studies makes it difficult to definitively conclude which compound has a superior efficacy profile. Future research should focus on direct comparisons of Rivanicline and Donepezil in a battery of memory tasks within the same study to control for inter-laboratory variability. Furthermore, clinical trials investigating the effects of Rivanicline on memory in human subjects, particularly in populations with cognitive impairment, are warranted to translate these preclinical findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. abstract [lifescience.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scopolamine-induced deficits in social memory in mice: reversal by donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Specificity of Rivanicline Hemioxalate: α4β2 vs. α7 nAChRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of Rivanicline hemioxalate's binding and functional specificity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) versus the α7 nAChR subtype. Rivanicline (also known as RJR-2403) is a neuronal nAChR partial agonist that has been investigated for its nootropic and anti-inflammatory properties.[1][2] Its therapeutic potential is critically linked to its selectivity for specific nAChR subtypes, which are differentially distributed in the central nervous system and mediate distinct physiological effects.[3] The α4β2 and α7 subtypes are the most abundant nAChRs in the brain and are key targets for modulating cognitive function, inflammation, and addiction pathways.[3][4]
Quantitative Comparison of Ligand Specificity
The specificity of Rivanicline for α4β2 nAChRs over α7 nAChRs is evident from its binding affinity (Kᵢ) and functional potency (EC₅₀) values. The following table summarizes these quantitative data and includes comparator ligands, such as Varenicline and the endogenous agonist Nicotine (B1678760), to provide a broader context. A higher Kᵢ value indicates lower binding affinity. The selectivity ratio, calculated as (Kᵢ for α7) / (Kᵢ for α4β2), quantifies the preference of a ligand for the α4β2 subtype.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, µM) | α7/α4β2 Kᵢ Selectivity Ratio |
| Rivanicline | α4β2 | 26 [5][6] | 16 [5] | ~138-fold |
| α7 | 3600 [6] | 240 [5] | ||
| Varenicline | α4β2 | 0.4[7] | - | ~313-fold |
| α7 | 125[7] | - | ||
| Nicotine | α4β2 | 6.1[7] | - | >1639-fold |
| α7 | >10,000[7] | - |
Data compiled from multiple sources. Kᵢ and EC₅₀ values can vary based on experimental conditions and assay type.
The data clearly demonstrates that this compound is highly selective for the α4β2 nAChR subtype, exhibiting an approximately 138-fold greater binding affinity for α4β2 compared to α7 nAChRs.[5][6]
Signaling Pathway Diagrams
Activation of α4β2 and α7 nAChRs leads to distinct downstream cellular events. While both are ligand-gated ion channels, their ion permeability and coupling to intracellular cascades differ.
Caption: Canonical signaling pathway for the α4β2 nAChR.
The α7 nAChR is notable for its high permeability to calcium and its ability to engage G-protein-coupled signaling pathways, a feature less commonly associated with α4β2 receptors.[8][9]
Caption: Dual signaling pathways of the α7 nAChR.
Experimental Protocols
The determination of ligand specificity relies on robust and standardized experimental methodologies. The primary techniques used to generate the data in this guide are Radioligand Binding Assays and Two-Electrode Voltage Clamp (TEVC) electrophysiology.
Radioligand Binding Assay (for Kᵢ Determination)
This biochemical assay quantifies the affinity of a ligand for a receptor. It involves a competition between a labeled radioligand (with known affinity) and an unlabeled test compound (e.g., Rivanicline).
-
Objective: To determine the inhibition constant (Kᵢ) of a test compound, reflecting its binding affinity.
-
Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly transfected with the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2).[7] Protein concentration is quantified.[10]
-
Competitive Binding: The prepared membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]Cytisine for α4β2 or [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the unlabeled test compound.[7][11]
-
Incubation & Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[10]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for EC₅₀ Determination)
This electrophysiological technique measures the functional response (ion flow) of a receptor upon agonist application. It is commonly performed using Xenopus oocytes expressing the target receptor.[12][13]
-
Objective: To determine the effective concentration of an agonist that produces 50% of the maximal response (EC₅₀), reflecting its functional potency.
-
Methodology:
-
Receptor Expression: Xenopus oocytes are injected with cRNA encoding the specific nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.[12]
-
Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the second injects current to "clamp" the membrane potential at a fixed holding value (e.g., -70 mV).[14][15]
-
Agonist Application: The test compound (agonist) is applied to the oocyte at various concentrations.
-
Current Measurement: Activation of the nAChR by the agonist causes an inward flow of cations, which is recorded by the clamp as the current required to maintain the holding potential.[16]
-
Data Analysis: The peak current response is measured for each agonist concentration. A dose-response curve is generated by plotting the current amplitude against the agonist concentration, and the EC₅₀ value is calculated from this curve.
-
Caption: Workflow for determining receptor binding affinity (Kᵢ).
Conclusion
Based on robust experimental data from radioligand binding assays and functional electrophysiology, this compound demonstrates significant specificity for the α4β2 nAChR subtype over the α7 subtype. Its binding affinity for α4β2 is over one hundred times greater than for α7.[6] This pharmacological profile is critical for its mechanism of action and informs its potential therapeutic applications, allowing for targeted modulation of the cholinergic system while minimizing off-target effects associated with α7 receptor activation. Researchers and developers can leverage this high specificity to further investigate Rivanicline's role in CNS disorders where α4β2 receptor function is paramount.
References
- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Targeting the α4β2- and α7-Subtypes of Nicotinic Acetylcholine Receptors for Smoking Cessation Medication Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A G protein‐coupled α7 nicotinic receptor regulates signaling and TNF‐α release in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 15. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of Rivanicline Hemioxalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the recommended disposal procedures for Rivanicline hemioxalate, a neuronal nicotinic receptor agonist used in research for neurodegenerative diseases.[1][2][3][4]
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5][6] The primary goal is to prevent environmental contamination and ensure public health and worker safety. Improper disposal, such as flushing down the drain, can lead to the contamination of water supplies with biologically active substances.[7][8]
Key regulations to consider include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[5] In 2019, the EPA enacted Subpart P of the RCRA, which provides specific guidelines for the management of hazardous waste pharmaceuticals at healthcare facilities, explicitly prohibiting their disposal in drains.[6][9]
Step-by-Step Disposal Procedure for this compound
Given that this compound is a biologically active compound, it should be managed as a chemical waste product. The following steps outline a general procedure for its disposal:
-
Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as chemical waste.
-
Segregate it from other waste streams, such as regular trash, sharps, and biohazardous waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be appropriate for solid chemical waste.
-
Ensure the label clearly identifies the contents as "Hazardous Waste" and lists "this compound."
-
-
Storage:
-
Disposal Vendor:
-
Arrange for pickup and disposal through a licensed hazardous waste management company.
-
Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this purpose.
-
-
Documentation:
-
Maintain accurate records of the waste generated, including the quantity and date of disposal.
-
This documentation is crucial for regulatory compliance.
-
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not available, the following table summarizes relevant data for this compound.
| Property | Value | Source |
| Molecular Weight | 414.5 g/mol | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage Temperature | -20°C | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative for all laboratory personnel to be trained on these procedures and to consult with their institution's EHS department for specific guidance. By following these best practices, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. cwbe.ac.uk [cwbe.ac.uk]
- 9. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling Rivanicline Hemioxalate
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Rivanicline hemioxalate. The information is intended to supplement, not replace, institutional safety protocols and a thorough review of any available Safety Data Sheet (SDS) from the supplier.
Compound Information:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate risks associated with handling this compound. The following table outlines the minimum required PPE based on general principles for handling research chemicals of unknown toxicity.
| PPE Category | Equipment | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Body Protection | Laboratory coat | A buttoned lab coat should be worn to protect skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust particles.[6] |
Operational Plans
Handling and Storage:
-
Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[6]
-
General Handling: Avoid generating dust when handling the solid form.[7] Do not crush tablets or capsules if applicable.[7] Avoid direct contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling, even if gloves were worn.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months.[1] Keep away from moisture.[1]
Experimental Protocols:
-
Weighing: To minimize dust inhalation, weigh the solid compound within a fume hood or a balance enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in DMSO.[3]
Disposal Plans
Dispose of waste in accordance with all applicable federal, state, and local regulations.[7]
-
Unused Compound: Unused this compound should be treated as chemical waste. Do not dispose of it down the drain.[8]
-
Contaminated Materials: All disposable labware, gloves, and absorbent pads contaminated with this compound should be collected in a designated, sealed hazardous waste container.[9]
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Scratch out or remove all personal and chemical information from the label before disposing of the empty container in the trash or recycling.[10]
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gerpac.eu [gerpac.eu]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. cwbe.ac.uk [cwbe.ac.uk]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
